Product packaging for 4-Epianhydrotetracycline hydrochloride(Cat. No.:CAS No. 4465-65-0)

4-Epianhydrotetracycline hydrochloride

Cat. No.: B607253
CAS No.: 4465-65-0
M. Wt: 462.9 g/mol
InChI Key: SPFAOPCHYIJPHJ-MOMXNFOMSA-N
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Description

Epianhydrotetracycline (EATC) is a degradation product of the antibiotic tetracycline. EATC is active against Pseudomonas, Agrobacterium, Moraxella, Bacillus, and E. coli (MIC50s = 0.75-16 mg/L).>EATC is a degradation product of the antibiotic tetracycline. It is active against Pseudomonas, Agrobacterium, Moraxella, Bacillus, and E. coli.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN2O7 B607253 4-Epianhydrotetracycline hydrochloride CAS No. 4465-65-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFAOPCHYIJPHJ-MOMXNFOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873790
Record name 4-Epianhydrotetracycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4465-65-0
Record name 4-Epianhydrotetracycline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004465650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epianhydrotetracycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIANHYDROTETRACYCLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Y7HM8DBA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Toxicity profile of 4-Epianhydrotetracycline hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the in vitro toxicity profile of 4-Epianhydrotetracycline hydrochloride.

Introduction

This compound (EATC) is a primary degradation product of the broad-spectrum antibiotic tetracycline.[1][2] Its formation occurs when tetracycline is exposed to acidic conditions, moisture, and elevated temperatures, leading to epimerization and dehydration.[2] Although often considered an impurity in pharmaceutical preparations, EATC is biologically active and is believed to be a significant contributor to the toxicity associated with aged or improperly stored tetracycline products.[1] Some studies suggest its toxicity can be substantially higher than that of the parent compound, depending on the biological system under investigation.[1]

This technical guide provides a comprehensive overview of the available data on the toxicity profile of this compound, with a focus on in vitro and analogous embryotoxicity studies. It summarizes quantitative toxicity data, details relevant experimental protocols, and explores the underlying mechanisms of its toxic action, particularly its effects on mitochondrial function and the induction of oxidative stress.

Quantitative Toxicity Data

OrganismEndpointConcentration / DoseExposure TimeFindingReference
Zebrafish EmbryoLethal Concentration (LC50)29.13 mg/L96 hoursInduces lethal effects.[3]
Zebrafish EmbryoEffective Concentration (EC50)8.57 mg/L96 hoursCauses embryonic malformation.[3]
Zebrafish EmbryoApoptosis20.0 mg/L96 hoursInduced apoptosis in 66.67% of embryos.[3][4]
Chick EmbryoLethal Dose (LD50)--LD50 was 4.8 times lower than that of tetracycline hydrochloride.[5]
Chick EmbryoSurvival Rate100 µ g/embryo To hatchingResulted in a 12% survival rate, equivalent to 1000 µ g/embryo of tetracycline.[5]

Mechanisms of Toxicity

The toxic effects of this compound appear to be multifactorial, primarily revolving around the induction of oxidative stress and apoptosis, with strong indications of underlying mitochondrial dysfunction.

Oxidative Stress and Apoptosis

Exposure to EATC has been shown to disrupt the cellular redox balance. In zebrafish embryos, treatment significantly elevates levels of Reactive Oxygen Species (ROS).[3] This increase in ROS leads to subsequent oxidative damage to cellular macromolecules, as evidenced by higher concentrations of malondialdehyde (MDA), a marker of lipid peroxidation, and protein carbonyl (PC) content, a marker of protein oxidation.[3] The substantial oxidative stress culminates in the activation of programmed cell death pathways, leading to a dose-dependent increase in apoptosis.[3][4]

Mitochondrial Dysfunction

While direct studies on EATC's effect on isolated mitochondria are scarce, the broader class of tetracyclines is known to impair mitochondrial function.[6] The mechanism is thought to stem from the evolutionary link between mitochondria and bacteria. Tetracyclines can inhibit mitochondrial ribosomes, disrupting the translation of mtDNA-encoded proteins that are essential for the oxidative phosphorylation (OXPHOS) system.[6] This leads to a "mitonuclear protein imbalance," causing severe proteotoxic stress within the mitochondria.[6] Such dysfunction is a major source of endogenous ROS production and can trigger the intrinsic apoptotic pathway.[7][8] This proposed mechanism provides a strong biological basis for the oxidative stress and apoptosis observed upon EATC exposure.

G cluster_0 Cellular Environment cluster_1 Mitochondrial Processes EATC 4-Epianhydrotetracycline Hydrochloride Mito Mitochondrion EATC->Mito Enters MitoTrans Mitochondrial Translation EATC->MitoTrans Inhibits MitoRibo Mitochondrial Ribosome MitoRibo->MitoTrans Imbalance Mitonuclear Protein Imbalance MitoTrans->Imbalance Leads to Stress Proteotoxic Stress Imbalance->Stress ROS Increased ROS Production Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Induces G start Collect & Synchronize Zebrafish Embryos (4 hpf) expose Expose Embryos to EATC Concentrations (0-100 mg/L in 24-well plates) start->expose incubate Incubate at 28°C for 96 hours expose->incubate observe Daily Observation & Endpoint Recording (Mortality, Malformations, Heart Rate) incubate->observe Daily solution change analysis Data Analysis (LC50 / EC50 Calculation) observe->analysis end Toxicity Profile Established analysis->end G start Seed 3T3 Cells in Two 96-Well Plates treat Treat Both Plates with EATC Concentrations start->treat split treat->split uv_plus Expose Plate 1 to UV-A Light (+UV) split->uv_plus uv_minus Keep Plate 2 in Dark (-UV) split->uv_minus incubate Wash & Incubate Both Plates for 24h uv_plus->incubate uv_minus->incubate nru Add Neutral Red Dye (Uptake by Viable Cells) incubate->nru measure Measure Absorbance to Determine Viability nru->measure analysis Calculate IC50 (+UV vs -UV) & Photo-Irritation Factor measure->analysis end Phototoxicity Classified analysis->end

References

An In-depth Technical Guide to the Discovery and History of Tetracycline Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and analysis of tetracycline degradation products. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stability studies. This document delves into the key degradation products, their mechanisms of formation, and the analytical techniques used for their identification and quantification.

Introduction: The Dawn of the Tetracycline Era

The story of tetracyclines began in the 1940s with the discovery of chlortetracycline (Aureomycin) in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. This was followed by the discovery of oxytetracycline (Terramycin). However, it was Lloyd H. Conover, a chemist at Pfizer, who synthesized the parent compound, tetracycline, in 1952 by chemically modifying chlortetracycline.[1][2] This achievement marked the first instance of creating a new antibiotic by structurally modifying a natural product and opened the door to the development of a wide range of tetracycline derivatives.[3][4]

Early in the use of tetracyclines, it was observed that these antibiotics were susceptible to degradation under various conditions, leading to the formation of several transformation products. This instability, particularly in acidic or aged preparations, raised concerns due to the potential for reduced efficacy and increased toxicity.

The Emergence of Degradation Products: A Historical Perspective

The investigation into the stability of tetracyclines and the identification of their degradation products has been an ongoing effort since their initial discovery.

  • Epitetracycline (ETC): The phenomenon of epimerization at the C4 position of the tetracycline molecule was recognized relatively early. A 1961 patent described the spontaneous equilibration of tetracyclines with their 4-epimers in solution at slightly acidic pH values.[5] This reversible process leads to the formation of 4-epitetracycline (ETC), which exhibits significantly lower antibacterial activity than the parent compound.[6] The epimerization of tetracycline is a first-order reversible process that occurs most rapidly between pH 3 and 5.[7]

  • Anhydrotetracycline (ATC): Under strongly acidic conditions (below pH 2), tetracyclines undergo dehydration, leading to the formation of anhydrotetracycline (ATC).[7] This process involves the elimination of a water molecule from the C6 and C5a positions, resulting in the aromatization of the C ring.[8] Anhydrotetracycline is a significant degradation product as it is not only inactive as an antibiotic but has also been implicated in toxic effects.[9]

  • 4-Epianhydrotetracycline (EATC): The formation of 4-epianhydrotetracycline (EATC) can occur through two primary pathways: the dehydration of epitetracycline or the epimerization of anhydrotetracycline.[7] EATC is considered a secondary degradation product and is particularly notorious for its toxicity.[8] Studies have shown that this derivative can be significantly more toxic than tetracycline itself.[10][11] The ingestion of outdated tetracycline preparations containing EATC has been linked to Fanconi syndrome, a rare kidney disorder.

The timeline of the discovery and characterization of these degradation products is intertwined with the development of analytical techniques capable of separating and identifying these closely related compounds.

Key Degradation Products and Their Significance

The primary degradation products of tetracycline are formed through epimerization and dehydration reactions.

Degradation ProductAbbreviationFormation ConditionSignificance
4-EpitetracyclineETCWeakly acidic conditions (pH 3-5)Possesses significantly reduced antibacterial activity compared to tetracycline.
AnhydrotetracyclineATCStrongly acidic conditions (pH < 2)Inactive as an antibiotic and has been associated with toxicity.
4-EpianhydrotetracyclineEATCDehydration of ETC or epimerization of ATCConsidered a toxic degradation product and has been linked to causing Fanconi syndrome. Its presence in tetracycline formulations is strictly controlled.
Other Degradation Products -Photocatalysis, oxidation, microbial degradationInclude products from demethylation, ring-opening, and deamination, leading to a loss of antibacterial activity.[12][13][14]

Experimental Protocols for Analysis

The accurate identification and quantification of tetracycline and its degradation products are crucial for ensuring the safety and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the separation of tetracycline and its major degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 reversed-phase column (e.g., 100 mm x 3 mm).[7]

  • Mobile Phase: A gradient of acetonitrile and 0.01 M oxalic acid (pH 2.0).[7]

  • Gradient Program:

    • 0-5 min: 20% acetonitrile

    • 5-16 min: 40% acetonitrile

    • 17 min: 30% acetonitrile[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Detection: UV detection at 355 nm.[15]

  • Post-Column Derivatization (for fluorescence detection): For enhanced sensitivity, a post-column reagent of magnesium acetate, boric acid, and potassium hydroxide in water can be used, with fluorescence detection at an excitation wavelength of 385 nm and an emission wavelength of 500 nm.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides high selectivity and sensitivity for the analysis of tetracyclines and their metabolites.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 5 mM Oxalic acid in water

    • B: 0.1% Formic acid in methanol[16]

  • Gradient Program: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.8 mL/min.[16]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte (Tetracycline, ETC, ATC, EATC) need to be optimized.

Quantitative Data on Tetracycline Degradation

The rate of tetracycline degradation is influenced by several factors, including pH, temperature, and exposure to light.

ParameterConditionObservation
pH Acidic (pH < 3)Promotes the formation of anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC).[7]
Slightly Acidic (pH 3-5)Favors the epimerization to 4-epitetracycline (ETC).[7]
Alkaline (pH > 7)Leads to the formation of isotetracycline.[15]
Temperature Increased TemperatureAccelerates the degradation rate. The degradation of tetracycline follows pseudo-first-order kinetics.[7]
Light Exposure UV IrradiationInduces photodegradation, leading to various transformation products.
Reaction with Reactive Species Hydroxyl Radical (•OH)The absolute rate constant for the reaction of tetracycline with •OH is approximately (6.3 ± 0.1) x 10⁹ M⁻¹s⁻¹.
Solvated Electron (eₐ₋)The absolute rate constant for the reaction of tetracycline with eₐ₋ is approximately (2.2 ± 0.1) x 10¹⁰ M⁻¹s⁻¹.
Microbial Degradation Incubation with Cutaneotrichosporon dermatis M503 at 35°C for 7 daysApproximately 73% degradation of tetracycline was observed.[14]

Visualizing Tetracycline Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of tetracycline and a typical experimental workflow for its analysis.

Tetracycline Degradation Pathways

Tetracycline_Degradation Tetracycline Degradation Pathways Tetracycline Tetracycline Epitetracycline Epitetracycline Tetracycline->Epitetracycline Epimerization (pH 3-5) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (pH < 2) Isotetracycline Isotetracycline Tetracycline->Isotetracycline Isomerization (Alkaline pH) Other_Products Other Degradation Products Tetracycline->Other_Products Oxidation, Photolysis, Microbial Degradation Epitetracycline->Tetracycline Reversible Epianhydrotetracycline Epianhydrotetracycline Epitetracycline->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization Experimental_Workflow Workflow for Tetracycline Degradation Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Tetracycline Sample (e.g., Pharmaceutical Formulation) Extraction Extraction with Suitable Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Injection LCMS LC-MS/MS System Filtration->LCMS Injection Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification of Degradation Products Peak_Integration->Quantification Report Final Report Quantification->Report

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 4-Epianhydrotetracycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of 4-Epianhydrotetracycline hydrochloride (EATC), a toxic degradation product of tetracycline.[1][2] The described High-Performance Liquid Chromatography (HPLC) method is an improvement upon older, antiquated methods, offering enhanced speed, resolution, and safety by avoiding hazardous solvents like dimethylformamide.[1][2] This method is crucial for the quality control of tetracycline hydrochloride drug products. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for sample and standard preparation, chromatographic conditions, and data analysis.

Introduction

Tetracycline is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1][3] However, it can degrade to form 4-Epianhydrotetracycline (EATC), a toxic impurity.[1][2] Therefore, monitoring the levels of EATC in tetracycline hydrochloride products is a critical aspect of quality control in the pharmaceutical industry. The United States Pharmacopeia (USP) has historically prescribed methods for this analysis, but many are now considered outdated.[1][2] Modern HPLC methods offer significant advantages, including faster run times, better resolution, reduced waste, and the use of less hazardous organic solvents.[2] This document details a robust and validated HPLC method for the accurate determination of EATC.

Experimental Protocols

Materials and Reagents
  • This compound (EATC) Certified Reference Material (CRM)

  • Tetracycline hydrochloride Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Deionized (DI) water

  • 0.45 µm nylon membrane filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column Acclaim™ Polar Advantage II (PA2), 4.6 × 150 mm, 3 µm
Mobile Phase A 20 mM Ammonium dihydrogen orthophosphate, pH 2.2
Mobile Phase B 50% Acetonitrile in 20 mM Ammonium dihydrogen orthophosphate, pH 2.2
Gradient Refer to the detailed gradient table below
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Autosampler Temperature 4 °C

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.07030
5.1955
8.0955
Preparation of Solutions

Mobile Phase A (20 mM Ammonium Dihydrogen Orthophosphate, pH 2.2):

  • Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 700 mL of DI water.[1]

  • Transfer the solution to a 1 L volumetric flask and bring it to volume with DI water.[1]

  • Adjust the pH to 2.2 with orthophosphoric acid.[1]

  • Filter the solution through a 0.2 µm filter.[1]

Mobile Phase B (50% Acetonitrile in 20 mM Ammonium Dihydrogen Orthophosphate, pH 2.2):

  • Mix 500 mL of acetonitrile with 500 mL of Mobile Phase A.[1]

  • Filter the mixture through a 0.2 µm filter.[1]

Diluent (0.1% Phosphoric Acid):

  • Add 1 mL of orthophosphoric acid to 1 L of DI water and mix well.

Standard Stock Solution (EATC):

  • Accurately weigh 10 mg of this compound CRS into a 10 mL volumetric flask.[1]

  • Add approximately 5 mL of Mobile Phase A and sonicate until completely dissolved.[1]

  • Bring to volume with Mobile Phase A and mix well.[1]

Working Standard Solutions (EATC):

  • Prepare a series of working standard solutions by diluting the EATC stock standard solution with Mobile Phase A to achieve concentrations ranging from 50% to 150% of the acceptance criteria specified in the relevant USP monographs.[4][5]

Sample Preparation (Tetracycline Hydrochloride Capsules):

  • Accurately weigh the contents of 20 capsules and calculate the average weight.

  • Weigh a portion of the powdered capsule contents equivalent to one capsule and transfer it to a 1 L volumetric flask.

  • Add approximately 500 mL of Mobile Phase A and sonicate for at least 10 minutes to dissolve.

  • Once dissolved, dilute to volume with Mobile Phase A and mix well.

  • Filter an aliquot of the solution through a 0.45 µm nylon filter into an HPLC vial, discarding the first 0.5 mL.[6]

Data Presentation

The performance of this HPLC method is summarized in the table below.

ParameterResult
Linearity Range (EATC) 50-150% of acceptance criteria (r > 0.997)[4][5]
Limit of Quantification (LOQ) for EATC 0.1 µg/mL[4]
Precision (RSD) < 2%
Accuracy (% Recovery) 99-101%[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhaseA Mobile Phase A (20 mM NH4H2PO4, pH 2.2) HPLC_System HPLC System MobilePhaseA->HPLC_System MobilePhaseB Mobile Phase B (50% ACN in Mobile Phase A) MobilePhaseB->HPLC_System StandardStock EATC Stock Standard WorkingStandards EATC Working Standards WorkingStandards->HPLC_System SamplePrep Sample Preparation (Tetracycline Capsules) SamplePrep->HPLC_System DataAcquisition Data Acquisition HPLC_System->DataAcquisition Quantification Quantification of EATC DataAcquisition->Quantification

Caption: Experimental workflow for HPLC detection of EATC.

Conclusion

The described HPLC method provides a reliable and efficient means for the detection and quantification of this compound in tetracycline drug products. This method is specific, precise, accurate, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a modern column and mobile phase composition ensures improved performance and safety compared to older pharmacopeial methods.

References

Application of 4-Epianhydrotetracycline Hydrochloride in Veterinary Medicine Research: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epianhydrotetracycline hydrochloride (4-EATC) is primarily recognized as a major degradation product of tetracycline, a broad-spectrum antibiotic widely used in both human and veterinary medicine. While the parent compound, tetracycline, has extensive applications in treating bacterial infections in livestock, poultry, and companion animals, the direct application of 4-EATC in veterinary medicine is not established. Research has predominantly focused on its role as a contaminant or degradation product in pharmaceutical preparations and the environment. Notably, studies suggest that some degradation products of tetracyclines may exhibit lower antibacterial activity but higher toxicity than the parent compounds, raising concerns for animal health and food safety.[1][2]

This document provides a summary of the current research on 4-EATC and related tetracycline degradation products, focusing on aspects relevant to veterinary medicine. It includes available quantitative data, experimental protocols from pertinent studies, and visualizations of relevant biological and experimental processes. The aim is to inform researchers and professionals about the existing knowledge and highlight the significant research gaps regarding the pharmacokinetics, pharmacodynamics, and toxicology of 4-EATC in veterinary species.

Quantitative Data Summary

The direct investigation of 4-EATC's efficacy or toxicity in veterinary species is limited. However, research on the interaction of tetracycline and its degradation products with bovine serum albumin (BSA), a key protein in cattle, provides insights into their potential biological activity. The following table summarizes the binding affinities of tetracycline (TC), anhydrotetracycline (ATC), and epitetracycline (ETC) to BSA.

CompoundBinding Constant (K a ) at 298 K (L·mol⁻¹)Number of Binding Sites (n) at 298 K
Tetracycline (TC)1.15 x 10⁵1.06
Anhydrotetracycline (ATC)2.59 x 10⁵1.11
Epitetracycline (ETC)0.89 x 10⁵1.04

Data sourced from a study on the interactions between tetracycline, its degradation products, and bovine serum albumin.[3]

Signaling Pathways and Logical Relationships

The primary mechanism of action for tetracycline antibiotics involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the toxicological pathways of its degradation products, such as 4-EATC, are not as well-defined. Research in zebrafish embryos suggests that 4-EATC can induce apoptosis and increase levels of reactive oxygen species (ROS), indicating a potential for oxidative stress-related toxicity.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects 4-EATC 4-EATC ROS Increased Reactive Oxygen Species (ROS) 4-EATC->ROS induces Apoptosis Induction of Apoptosis ROS->Apoptosis leads to Toxicity Potential Veterinary Toxicity Apoptosis->Toxicity

Figure 1: Postulated toxicity pathway of this compound.

Experimental Protocols

While no protocols for the direct application of 4-EATC in veterinary medicine exist, the following are methodologies used in research to study tetracycline degradation products.

Protocol 1: Analysis of Tetracycline Degradation Product Interaction with Bovine Serum Albumin (BSA)

This protocol is adapted from a study investigating the binding of tetracycline and its degradation products to BSA.[3]

Objective: To determine the binding affinity and interaction mechanism of 4-EATC and other tetracycline degradation products with BSA.

Materials:

  • Bovine Serum Albumin (BSA) solution (1.0 x 10⁻⁵ mol·L⁻¹)

  • This compound (4-EATC) solution

  • Tris-HCl buffer (pH 7.4)

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of Solutions: Prepare stock solutions of BSA and 4-EATC in Tris-HCl buffer.

  • Fluorescence Spectroscopy:

    • Titrate a fixed concentration of BSA solution with varying concentrations of 4-EATC solution.

    • Measure the fluorescence emission spectra of BSA in the absence and presence of 4-EATC at different temperatures (e.g., 298 K, 310 K).

    • The excitation wavelength for BSA is typically 280 nm, and the emission is recorded in the range of 300-450 nm.

  • Data Analysis:

    • Use the Stern-Volmer equation to analyze the fluorescence quenching data and determine the quenching mechanism.

    • Calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectra of BSA in the presence of increasing concentrations of 4-EATC to observe any changes in the protein's conformation.

  • Molecular Docking (Computational):

    • Use molecular docking software to simulate the interaction between 4-EATC and the crystal structure of BSA.

    • Identify the potential binding sites and the types of interactions (e.g., hydrogen bonds, van der Waals forces).

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare BSA and 4-EATC solutions B Fluorescence Spectroscopy (Titration) A->B D UV-Vis Spectroscopy A->D C Data Analysis (Stern-Volmer Equation) B->C F Determine Binding Affinity, Mechanism, and Interaction Sites C->F D->F E Molecular Docking (Computational) E->F

Figure 2: Experimental workflow for studying protein-antibiotic interaction.

Application Notes

  • Research Context: 4-EATC should currently be considered a marker for tetracycline degradation rather than a therapeutic agent in veterinary medicine. Its presence in veterinary drug formulations or animal-derived food products may indicate improper storage or processing.

  • Toxicological Concerns: The potential for increased toxicity of tetracycline degradation products warrants further investigation.[2][3] Future research should focus on the in vivo toxicity of 4-EATC in relevant veterinary species, including studies on its effects on the liver, kidneys, and reproductive systems.

  • Analytical Standard: 4-EATC hydrochloride is commercially available as a certified reference material. Its primary application in a research setting is as an analytical standard for the detection and quantification of tetracycline degradation in pharmaceutical and environmental samples.

  • Future Research Directions: There is a clear need for studies to evaluate the pharmacokinetic profile of 4-EATC in livestock and poultry. Understanding its absorption, distribution, metabolism, and excretion is crucial for assessing its potential impact on animal health and the safety of animal products. Furthermore, investigating its antimicrobial activity against a broader range of veterinary pathogens could reveal if it retains any clinically relevant efficacy.

Conclusion

The current body of scientific literature does not support the direct application of this compound in veterinary medicine. Instead, the focus remains on its role as a potentially toxic degradation product of tetracycline. For researchers, scientists, and drug development professionals, the priority should be to further investigate the toxicological profile of 4-EATC in target animal species and to develop analytical methods for its monitoring in veterinary products and the food chain. The provided protocols and data serve as a foundation for understanding the current state of knowledge and guiding future research in this area.

References

Application Note and Protocol: Preparation of a Standard Solution of 4-Epianhydrotetracycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of standard solutions of 4-Epianhydrotetracycline hydrochloride, a critical degradation product of tetracycline.[1][] As an important reference standard for monitoring the stability and purity of tetracycline-based pharmaceuticals, accurate preparation of these solutions is essential for reliable analytical testing.[][3] This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for creating both stock and working standard solutions.

Chemical and Physical Properties

This compound is a yellow, solid powder.[1] It is a degradation product that can form in tetracycline samples, particularly in warm, moist, or acidic conditions.[1] Key quantitative data is summarized below.

PropertyValueSource
CAS Number 4465-65-0[1][4][5][6]
Molecular Formula C₂₂H₂₂N₂O₇ · HCl[4]
Molecular Weight 462.88 g/mol [4][6]
Appearance Yellow Solid Powder[1]
Purity (Typical) ≥90.0% (HPLC)[1]
Storage Temperature -20°C or 2-8°C, Protect from light[1][7]

Experimental Protocols

This section details the methodology for preparing a primary stock solution and subsequent working solutions of this compound.

Materials and Equipment
  • Chemicals:

    • This compound (Reference Standard)[6]

    • Methanol (HPLC Grade) or Dimethyl Sulfoxide (DMSO)

    • Deionized Water (Type I)

    • Phosphate Buffer (e.g., pH 4.5), if required for specific analytical methods[8]

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Calibrated micropipettes (e.g., P1000, P200)

    • Vortex mixer

    • Sonicator bath

    • Amber glass vials for storage

    • Syringe filters (0.22 µm), if sterile filtration is required[9]

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This material should be considered hazardous; avoid inhalation, ingestion, or contact with skin and eyes.[10]

  • Review the Safety Data Sheet (SDS) for this compound before beginning work.

Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. Calculations should be adjusted based on the purity of the reference standard as indicated on its Certificate of Analysis.

  • Equilibration: Remove the this compound container from its storage location (-20°C or 2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard onto a weighing paper or directly into a 10 mL Class A volumetric flask. Record the exact weight.

  • Solubilization: Add approximately 5-7 mL of the chosen solvent (e.g., Methanol or DMSO) to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or sonicate the flask for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the prepared stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage: Store the stock solution at -20°C, protected from light. The stability of tetracycline-class solutions can be limited, often lasting less than two weeks in some conditions.[11] It is recommended to prepare fresh solutions frequently.

Preparation of Working Solutions (Example: 10 µg/mL)

Working solutions are prepared by diluting the stock solution.

  • Calculation: Use the formula C₁V₁ = C₂V₂ to determine the required volume of the stock solution.

    • C₁ = Concentration of stock solution (1000 µg/mL)

    • V₁ = Volume of stock solution to be transferred (?)

    • C₂ = Desired concentration of working solution (10 µg/mL)

    • V₂ = Final volume of working solution (e.g., 10 mL)

    • V₁ = (C₂V₂) / C₁ = (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL

  • Dilution: Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask using a calibrated micropipette.

  • Final Volume: Dilute to the calibration mark with the same solvent used for the stock solution.

  • Homogenization and Storage: Cap the flask, invert several times to mix, and transfer to a labeled amber vial. Store under the same conditions as the stock solution.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the preparation of the standard solution.

G cluster_prep Stock Solution Preparation (1 mg/mL) cluster_dilution Working Solution Preparation (e.g., 10 µg/mL) start Start weigh Accurately weigh ~10 mg of 4-Epianhydrotetracycline HCl start->weigh dissolve Dissolve in ~7 mL of solvent (Methanol/DMSO) in 10 mL flask weigh->dissolve sonicate Vortex / Sonicate to ensure dissolution dissolve->sonicate volume Dilute to 10 mL mark with solvent sonicate->volume mix Cap and invert 15-20 times to homogenize volume->mix stock 1 mg/mL Stock Solution mix->stock transfer Transfer 100 µL of Stock Solution to a new 10 mL flask stock->transfer dilute_work Dilute to 10 mL mark with solvent transfer->dilute_work mix_work Cap and invert to homogenize dilute_work->mix_work working 10 µg/mL Working Solution mix_work->working store Store solutions at -20°C in amber vials, protected from light working->store

Caption: Workflow for preparing standard solutions.

References

Application Notes: Determining the Cytotoxicity of 4-Epianhydrotetracycline Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Epianhydrotetracycline (EATC) is a primary degradation product of the broad-spectrum antibiotic, tetracycline.[1][] The formation of EATC can occur under certain storage conditions and is of concern due to its potential toxicity.[] Preliminary studies have indicated that EATC exhibits cytotoxic effects and can induce apoptosis in cells.[3][4] Therefore, robust and reliable methods are required to quantify the cytotoxic potential of EATC for risk assessment and in drug development processes where tetracycline-based compounds are utilized. This application note provides detailed protocols for three common cell-based assays to determine the cytotoxicity of 4-Epianhydrotetracycline: the MTT, LDH, and Neutral Red Uptake assays.

Key Concepts in Cytotoxicity Testing

Cell-based cytotoxicity assays are fundamental tools in toxicology and drug discovery.[5][6] They provide quantitative data on the adverse effects of a test compound on cellular health. The choice of assay depends on the specific cellular function being interrogated.[5]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9]

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell membrane integrity.[10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[12][13]

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15]

Data Presentation

The following tables summarize example data obtained from the described cytotoxicity assays after treating a hypothetical cell line with varying concentrations of 4-Epianhydrotetracycline for 24 hours.

Table 1: MTT Assay - Cell Viability

4-EATC Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Table 2: LDH Assay - Cytotoxicity

4-EATC Concentration (µM)LDH Activity (Absorbance at 490 nm)% Cytotoxicity
0 (Control)0.12 ± 0.010
10.15 ± 0.025.2
50.28 ± 0.0326.7
100.55 ± 0.0471.7
250.89 ± 0.06128.3
501.15 ± 0.07171.7
1001.20 ± 0.08180.0

Table 3: Neutral Red Uptake Assay - Cell Viability

4-EATC Concentration (µM)Absorbance (540 nm)% Cell Viability
0 (Control)0.98 ± 0.07100
10.92 ± 0.0693.9
50.75 ± 0.0576.5
100.51 ± 0.0452.0
250.24 ± 0.0324.5
500.11 ± 0.0211.2
1000.06 ± 0.016.1

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methods for assessing cell viability.[8][16][17]

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 4-Epianhydrotetracycline (EATC) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EATC in complete culture medium. Remove the old medium from the wells and add 100 µL of the EATC dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve EATC).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard procedures for measuring LDH release.[10][11][18]

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • 4-Epianhydrotetracycline (EATC) stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Positive Control (Maximum LDH Release): To the remaining cells in the original plate, add 10 µL of lysis buffer to each well designated as the positive control. Incubate for 15 minutes at 37°C. Centrifuge the plate and collect 50 µL of the supernatant.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control) / (Absorbance of positive control - Absorbance of control)] x 100

Protocol 3: Neutral Red Uptake Assay

This protocol follows established guidelines for the neutral red uptake assay.[14][15][19]

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • 4-Epianhydrotetracycline (EATC) stock solution

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • PBS

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubation: Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to take up the dye.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes on a plate shaker to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Treat_Cells Treat Cells with 4-EATC Plate_Cells->Treat_Cells Prepare_EATC Prepare 4-EATC Dilutions Prepare_EATC->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Assay-Specific Reagent (MTT, LDH Substrate, Neutral Red) Incubate->Add_Reagent Incubate_Assay Incubate Add_Reagent->Incubate_Assay Measure_Signal Measure Signal (Absorbance) Incubate_Assay->Measure_Signal Calculate_Viability Calculate % Viability or % Cytotoxicity Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of 4-Epianhydrotetracycline.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EATC 4-Epianhydrotetracycline Membrane_Damage Membrane Damage EATC->Membrane_Damage Mitochondrial_Stress Mitochondrial Stress EATC->Mitochondrial_Stress Cytochrome_C Cytochrome c Release Mitochondrial_Stress->Cytochrome_C Apaf1 Apaf-1 Cytochrome_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway potentially induced by EATC.

References

Application Notes and Protocols for 4-Epianhydrotetracycline Hydrochloride in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Epianhydrotetracycline hydrochloride (EATC-HCl) is a critical reference standard for quality control in the pharmaceutical manufacturing of tetracycline-based antibiotics. It is a degradation product of tetracycline and its presence in pharmaceutical formulations is an indicator of product stability and purity. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide certified reference standards for EATC-HCl to ensure accurate quantification of this impurity in drug substances and products.[1] This document provides detailed application notes and protocols for the use of this compound in a research and quality control setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 4465-65-0
Molecular Formula C22H22N2O7 · HCl
Molecular Weight 462.88 g/mol [2]
Appearance Powder[3]
Storage Temperature 2-8°C
Application in Quality Control

The primary application of this compound is as a reference standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the EATC impurity in tetracycline hydrochloride and its dosage forms. The presence of EATC is strictly regulated as it is considered a toxic degradation product.[4][5]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of standard solutions of this compound for use in HPLC analysis.

Materials:

  • This compound (USP or EP Reference Standard)[1]

  • Tetracycline hydrochloride (USP or EP Reference Standard)

  • Anhydrotetracycline hydrochloride (USP or EP Reference Standard)

  • Epitetracycline hydrochloride (USP or EP Reference Standard)

  • Mobile Phase A (e.g., 20 mM NH4H2PO4, pH 2.2)[4]

  • Mobile Phase B (e.g., 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2)[4]

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

Procedure:

  • EATC-HCl Stock Standard Solution: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Add approximately 5 mL of Mobile Phase A and sonicate until completely dissolved. Bring to volume with Mobile Phase A and mix well.[4]

  • Tetracycline-HCl Stock Standard Solution: Accurately weigh 52.6 mg of Tetracycline hydrochloride into a 50 mL volumetric flask. Add approximately 25 mL of Mobile Phase A and sonicate until completely dissolved. Bring to volume with Mobile Phase A and mix well.[4]

  • System Suitability Solution: To ensure the chromatographic system can adequately separate the main component from its related substances, a system suitability solution is prepared. This solution typically contains tetracycline hydrochloride and its key impurities. For example, a solution can be prepared containing 25 µg/mL each of tetracycline hydrochloride, epitetracycline hydrochloride, this compound, and anhydrotetracycline hydrochloride.[6]

Protocol 2: HPLC Method for the Determination of 4-Epianhydrotetracycline in Tetracycline Hydrochloride

This protocol outlines a typical HPLC method for the separation and quantification of EATC-HCl in tetracycline hydrochloride samples. Modern methods aim to replace older techniques that used hazardous solvents like dimethylformamide.[4][5]

Instrumentation:

  • HPLC system with a diode array detector[6]

  • Reversed-phase C18 column (e.g., YMC-Pack ODS-AQ, 250 mm × 4.6 mm, 5 µm)[6] or a polar-embedded stationary phase column (e.g., Acclaim™ Polar Advantage II, 4.6 × 150 mm, 3 µm)[4]

Chromatographic Conditions:

ParameterCondition
Column Temperature 50°C[6]
Mobile Phase Gradient elution with Mobile Phase A (e.g., 20 mM NH4H2PO4, pH 2.2) and Mobile Phase B (e.g., 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2)[4]
Flow Rate 1 mL/min[6]
Detection Wavelength 280 nm[4][6]
Injection Volume Appropriate volume for the system

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the System Suitability Solution to verify the performance of the system. The resolution between critical pairs of peaks should meet the specified criteria.

  • Inject the prepared standard and sample solutions.

  • Identify the 4-Epianhydrotetracycline peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 4-Epianhydrotetracycline in the sample by comparing the peak area with the peak area of the standard. The acceptance criteria for 4-epianhydrotetracycline in tetracycline hydrochloride capsules is typically not more than 3.0%.[6]

Signaling Pathways and Experimental Workflows

Tetracycline Degradation Pathway

Tetracycline can degrade under various stress conditions such as acid, base, heat, and light, leading to the formation of several degradation products, including the toxic 4-Epianhydrotetracycline.[7][8]

G Tetracycline Degradation Pathway Tetracycline Tetracycline Epitetracycline 4-Epitetracycline Tetracycline->Epitetracycline Epimerization (Acidic pH) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (Acidic pH) EATC 4-Epianhydrotetracycline (EATC) Epitetracycline->EATC Dehydration Anhydrotetracycline->EATC Epimerization

Caption: Formation of 4-Epianhydrotetracycline from Tetracycline.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of tetracycline hydrochloride for the presence of 4-Epianhydrotetracycline.

G Quality Control Workflow for EATC-HCl Analysis cluster_0 Sample and Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis and Reporting SamplePrep Prepare Tetracycline HCl Sample Solution HPLCRun Inject Solutions into HPLC System SamplePrep->HPLCRun StandardPrep Prepare EATC-HCl Standard Solution StandardPrep->HPLCRun SystemSuitabilityPrep Prepare System Suitability Solution SystemSuitabilityPrep->HPLCRun Chromatogram Obtain Chromatograms HPLCRun->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Quantification Quantify EATC-HCl Concentration PeakIntegration->Quantification Report Generate Report and Compare with Specifications Quantification->Report

Caption: Workflow for EATC-HCl quantification in pharmaceutical samples.

Quantitative Data Summary

The following table summarizes typical parameters from a validated HPLC method for the analysis of tetracycline and its related substances.

ParameterTetracycline HCl4-Epianhydrotetracycline HCl
Linearity Range 80% to 160% of assay concentration (0.1 mg/mL)50% to 150% of acceptance criteria (NMT 3.0%)
Correlation Coefficient (r) >0.9998>0.997
Recovery 99% to 101%Not specified
RSD (Precision) < 0.6%Not specified
LOD Not specified0.02% of drug substance (by NACE)
LOQ Not specifiedNot specified
NMT: Not More Than; NACE: Non-Aqueous Capillary Electrophoresis[6]

This information is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound in pharmaceutical quality control. The provided protocols and data serve as a starting point for method development and validation in a laboratory setting.

References

Troubleshooting & Optimization

Improving the resolution between tetracycline and 4-Epianhydrotetracycline peaks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for chromatographic analysis of tetracycline and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the separation of tetracycline and its primary degradant, 4-epianhydrotetracycline.

Troubleshooting Guide: Improving Peak Resolution

Issue: Poor resolution between tetracycline and 4-epianhydrotetracycline peaks.

This is a common challenge in the analysis of tetracycline due to the structural similarity of 4-epianhydrotetracycline, a toxic degradation product.[1][2] The United States Pharmacopeia (USP) mandates a resolution of not less than 1.2 between these two peaks.[1][3] Below are several strategies to improve resolution.

Mobile Phase Optimization

The composition and pH of the mobile phase are critical factors influencing selectivity and resolution.

  • Low pH: Maintaining a low pH is crucial for good separation. A pH of around 2.2 to 2.5 is commonly used.[1][4][5] This can be achieved using buffers such as ammonium dihydrogen phosphate or phosphoric acid.[1][6]

  • Organic Modifier: Acetonitrile is a frequently used organic modifier. The concentration gradient of acetonitrile plays a significant role in achieving separation.[4][6]

  • Additives: Some methods employ additives like oxalic acid, which can help to reduce peak tailing by chelating with any residual metal ions in the system or on the column that can interact with the tetracyclines.[7]

Stationary Phase Selection

The choice of HPLC column (stationary phase) significantly impacts the separation.

  • C8 and C18 Columns: While traditional C8 and C18 columns can be used, modern columns with smaller particle sizes (e.g., 3 µm or 2.2 µm) and different selectivities often provide better results.[1][4][6]

  • Polar-Embedded Columns: Columns with polar-embedded stationary phases, such as the Acclaim PA2, have shown excellent performance in separating tetracycline and 4-epianhydrotetracycline.[1][2] These columns offer different selectivity compared to standard C8 or C18 phases and can be operated under highly aqueous conditions.[2]

  • Phenyl Columns: A microparticulate phenyl column has also been successfully used to separate tetracycline epimers.[5]

Method Parameters
  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is generally necessary to achieve adequate separation of tetracycline from its impurities.[2][4][6]

  • Temperature Control: Maintaining a controlled temperature for the column and the autosampler is important. Tetracyclines can degrade in solution, and controlling the temperature (e.g., at 4°C in the autosampler) can minimize the formation of degradation products during the analysis.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the resolution between tetracycline and 4-epianhydrotetracycline important?

A1: 4-epianhydrotetracycline is a toxic degradation product of tetracycline.[1][2] Therefore, it is crucial to accurately quantify its presence in tetracycline drug products to ensure safety and efficacy. Poor resolution can lead to inaccurate quantification of this impurity.

Q2: My tetracycline peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for tetracyclines can be caused by interactions with active sites on the silica packing material or with metal contamination in the HPLC system. Using a high-purity silica column and a mobile phase with chelating agents like oxalic acid can help to mitigate this issue.[7] Operating at a low pH also helps to reduce silanol interactions.

Q3: Can I use UHPLC to improve my separation and reduce run time?

A3: Yes, transferring a method from HPLC to UHPLC can significantly reduce run time while maintaining or even improving resolution. For instance, a method was successfully transferred from an 8-minute HPLC run to a 2-minute UHPLC run using a column with smaller particles.[1][2]

Q4: What is a typical diluent for preparing tetracycline samples and standards?

A4: To minimize degradation, it is recommended to use a diluent that helps to stabilize tetracycline. A 0.1% phosphoric acid solution has been shown to be an effective diluent, retarding the degradation of tetracycline and 4-epianhydrotetracycline in solution.[6]

Experimental Protocols and Data

Below are examples of successful experimental conditions for the separation of tetracycline and 4-epianhydrotetracycline.

Method 1: HPLC with Polar-Embedded Column

This method utilizes a polar-embedded column to achieve high resolution.

ParameterValue
Column Acclaim PA2, 3 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Ammonium Dihydrogen Phosphate, pH 2.2
Mobile Phase B 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2
Gradient Refer to specific application notes for gradient details.
Flow Rate 1.0 mL/min
Detection 280 nm
Resolution (Rs) 20.8

Data sourced from Thermo Fisher Scientific Application Note 288.[1]

Method 2: UHPLC for Fast Analysis

This method is a transfer of the HPLC method to a UHPLC system for faster analysis.

ParameterValue
Column Acclaim PA2, 2.2 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Ammonium Dihydrogen Phosphate, pH 2.2
Mobile Phase B 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2
Gradient Scaled from HPLC method.
Flow Rate Refer to specific application notes for details.
Detection 280 nm
Resolution (Rs) 19.9

Data sourced from Thermo Fisher Scientific Application Note 288.[1]

Method 3: Improved HPLC with C18 Column

An improved method using a C18 column with a phosphate buffer.

ParameterValue
Column Octadecylsilane bonded on 10 µm silica gel, 30 cm long
Mobile Phase Linear gradient from 10% to 60% acetonitrile in 0.02 M phosphate buffer, pH 2.5
Flow Rate 1.0 mL/min
Run Time Approximately 16 minutes
Improvement 150% improvement in resolution between 4-epitetracycline and tetracycline, and 250% between 4-epianhydrotetracycline and anhydrotetracycline compared to the original method.

Data sourced from Tsuji, K., & Robertson, J. H. (1976). J Pharm Sci, 65(3), 400-4.[4]

Visualized Workflows

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Tetracycline HCl and 4-EATC Standards dissolve Dissolve in Diluent (e.g., 0.1% H3PO4) start->dissolve prep_sample Prepare Sample Solution dissolve->prep_sample inject Inject into HPLC prep_sample->inject Transfer to Autosampler Vial separate Chromatographic Separation (Gradient Elution) inject->separate detect Detect at 280 nm separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Resolution (Rs) integrate->calculate quantify Quantify Impurity calculate->quantify

Caption: General workflow for HPLC analysis of tetracycline and its impurities.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_sample Sample Integrity start Poor Resolution (Rs < 1.2) check_ph Check Mobile Phase pH (Target: 2.2-2.5) start->check_ph Step 1 check_column Evaluate Column Performance (Consider alternative selectivity, e.g., polar-embedded) start->check_column Step 2 check_temp Control Autosampler Temperature (e.g., 4°C) start->check_temp Step 3 adjust_gradient Optimize Gradient Slope check_ph->adjust_gradient end_node Resolution Improved (Rs >= 1.2) adjust_gradient->end_node check_system Check for Dead Volume & System Leaks check_column->check_system check_system->end_node check_diluent Use Stabilizing Diluent (e.g., 0.1% H3PO4) check_temp->check_diluent check_diluent->end_node

Caption: Troubleshooting logic for improving peak resolution.

References

Minimizing the formation of 4-Epianhydrotetracycline during tetracycline storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tetracycline. This resource is designed for researchers, scientists, and drug development professionals to minimize the formation of the primary degradation product, 4-Epianhydrotetracycline (EATC), during the storage and handling of tetracycline.

Troubleshooting Guide: Unexpected Tetracycline Degradation

Encountering higher than expected levels of 4-Epianhydrotetracycline (EATC) in your tetracycline samples can compromise experimental results and product stability. This guide will help you identify and resolve potential causes of degradation.

Observation Potential Cause Recommended Action
High EATC levels in freshly prepared solutions Acidic pH of the solvent or buffer Immediately measure the pH of your solution. Tetracycline degradation to EATC is significantly accelerated in acidic conditions, particularly below pH 4. Adjust the pH to a neutral or slightly alkaline range (pH 6-8) using appropriate buffers if your experimental conditions allow.
Increased EATC formation over a short period at room temperature Elevated ambient temperature Review the temperature logs for your laboratory and storage areas. Even short-term exposure to elevated temperatures can increase the rate of EATC formation. Store tetracycline solutions and solid material in a temperature-controlled environment, ideally refrigerated (2-8°C) or as specified by the manufacturer.
Degradation observed in solid tetracycline High humidity in storage environment Check the relative humidity of your storage area. Tetracycline is susceptible to hydrolysis, which can be a precursor to EATC formation, especially in the presence of moisture. Store solid tetracycline in a desiccator or a controlled-humidity environment. Ensure containers are tightly sealed.
Discoloration (yellow to brown) and high EATC levels Exposure to light Protect tetracycline, both in solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil. Photodegradation can contribute to the formation of various degradation products, including EATC.
Inconsistent EATC levels between batches Variability in formulation excipients If you are working with formulated tetracycline, certain excipients can affect the local pH and moisture content, influencing stability. Review the composition of your formulation and consider the compatibility of all components with tetracycline.

Frequently Asked Questions (FAQs)

Q1: What is 4-Epianhydrotetracycline (EATC) and why is it a concern?

A1: 4-Epianhydrotetracycline (EATC) is a major degradation product of tetracycline. It is formed through a chemical transformation involving the loss of a water molecule and a change in the spatial arrangement of a portion of the tetracycline molecule (epimerization at carbon 4), leading to an aromatized B ring.[1] EATC is a significant concern because it lacks the antibiotic activity of tetracycline and is associated with toxicity.[1] Its presence can indicate instability of the tetracycline product and may compromise experimental results or therapeutic efficacy.

Q2: What are the primary factors that accelerate the formation of EATC?

A2: The formation of EATC is primarily accelerated by:

  • Acidic pH: The degradation of tetracycline to EATC is significantly faster in acidic conditions.

  • High Temperature: Elevated temperatures increase the rate of the chemical reactions that lead to EATC formation.

  • Moisture: The presence of water can facilitate the degradation process.

  • Light: Exposure to light, particularly UV light, can promote the degradation of tetracycline.

Q3: How can I minimize EATC formation during short-term storage of tetracycline solutions for my experiments?

A3: For short-term storage (i.e., during the course of an experiment), it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use buffers to maintain a neutral or slightly alkaline pH (6-8).

  • Keep solutions on ice or refrigerated (2-8°C).

  • Protect solutions from light by using amber vials or covering them with foil.

Q4: What are the recommended long-term storage conditions for solid tetracycline?

A4: For long-term storage, solid tetracycline should be stored in a cool, dry, and dark place.[2][3] Specific recommendations are:

  • Temperature: Refrigerated (2-8°C).

  • Humidity: In a desiccator or low-humidity environment.

  • Light: In a light-resistant, tightly sealed container.[2][3]

  • Inert Atmosphere: For maximum stability, storing under an inert gas like argon can be beneficial.[2][3]

Q5: Is it possible to reverse the formation of EATC back to tetracycline?

A5: The formation of anhydro-tetracyclines like EATC involves an irreversible dehydration step. Therefore, it is not possible to reverse this degradation reaction under normal laboratory conditions. The focus must be on preventing its formation.

Quantitative Data on EATC Formation

The rate of 4-epianhydrotetracycline (EATC) formation is highly dependent on environmental conditions. The following tables summarize the impact of temperature and pH on tetracycline degradation.

Table 1: Effect of Temperature on Tetracycline Degradation

TemperatureConditionObservation
133°C Heat treatment of meat and bone meal for 45 minutesA 533% increase in the concentration of anhydrotetracycline and 4-epianhydrotetracycline was observed.
40-80°C General recommendation for thermal degradation studiesSignificant degradation is expected within this range.
30°C / 65% RH Long-term stability testing condition (ICH)Product should remain stable for extended periods.
40°C / 75% RH Accelerated stability testing condition (ICH)Used to predict long-term stability in a shorter timeframe.

Table 2: Effect of pH on Tetracycline Degradation

pH RangeConditionObservation
< 4 Highly AcidicRapid formation of anhydrotetracycline and 4-epianhydrotetracycline.
4 - 6 Mildly AcidicEpimerization to 4-epitetracycline occurs, which can then convert to EATC. The rate of degradation is significant.
6 - 8 Neutral to Slightly AlkalineTetracycline exhibits its greatest stability in this pH range.
> 8 AlkalineDegradation to other products can occur, though EATC formation is less favored than in acidic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Tetracycline

This protocol is designed to intentionally degrade tetracycline under controlled stress conditions to identify and quantify degradation products, including EATC. This is crucial for developing stability-indicating analytical methods.

1. Materials:

  • Tetracycline Hydrochloride

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV detector

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of tetracycline in 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of tetracycline in 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of tetracycline in 3% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid tetracycline in a thin layer in a petri dish.

    • Expose the sample to a high temperature (e.g., 80°C) in an oven for a specified time.

    • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Dissolve tetracycline in a suitable solvent (e.g., water or methanol).

    • Expose the solution to a light source in a photostability chamber (e.g., option 1 of the ICH Q1B guideline).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Protocol 2: HPLC Analysis of Tetracycline and EATC

This method is for the quantification of tetracycline and its degradation product, 4-epianhydrotetracycline (EATC).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a suitable buffer and organic solvent. A common mobile phase consists of a mixture of ammonium oxalate buffer, dimethylformamide, and dibasic ammonium phosphate, or a simpler mixture of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 2.5).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of tetracycline reference standard in a suitable solvent.

    • Prepare a stock solution of EATC reference standard.

    • Create a series of calibration standards by diluting the stock solutions.

    • Prepare samples from the forced degradation study by diluting them to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for tetracycline and EATC based on their retention times compared to the standards.

    • Quantify the amount of tetracycline and EATC in the samples using the calibration curve.

Visualizations

Degradation_Pathway Tetracycline Tetracycline Epitetracycline 4-Epitetracycline Tetracycline->Epitetracycline Epimerization (pH 4-6) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (Acidic pH, <4) Epitetracycline->Tetracycline Reversible EATC 4-Epianhydrotetracycline (EATC) Epitetracycline->EATC Dehydration Anhydrotetracycline->EATC Epimerization

Caption: Chemical degradation pathway of tetracycline to 4-epianhydrotetracycline.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Quantification Quantification of Tetracycline and EATC HPLC->Quantification Tetracycline Tetracycline Sample Tetracycline->Acid Tetracycline->Base Tetracycline->Oxidation Tetracycline->Thermal Tetracycline->Photo

Caption: Workflow for forced degradation and analysis of tetracycline.

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Tetracycline Epimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of tetracycline epimers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the separation of tetracycline and its epimers challenging?

A: The separation is challenging due to the structural similarity of the epimers, which differ only in the stereochemistry at the C-4 position.[1][2] This subtle difference makes achieving baseline resolution difficult. Additionally, tetracyclines can undergo reversible epimerization in solution, particularly in weakly acidic conditions (pH 3-5), which can affect quantification and peak purity.[3][4]

Q2: My chromatogram shows poor resolution between the tetracycline and its 4-epimer peak. What should I do?

A: Poor resolution is a common issue. Here are several steps you can take to improve it:

  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor. Operating at a low pH, typically around 2.0-3.0, can help to minimize the on-column epimerization and improve peak shape.[3][5] Using an acidic mobile phase ensures that the tetracycline and its epimer are in a single, protonated form, leading to sharper peaks.

  • Adjust Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) significantly impact retention and resolution. A systematic evaluation of the organic modifier percentage is recommended. Sometimes, a lower percentage of the organic modifier can improve the separation between the closely eluting epimers.

  • Incorporate Mobile Phase Additives: Additives like oxalic acid or EDTA are known to improve peak shape and resolution by chelating with any residual metal ions in the HPLC system or on the column that can cause peak tailing.[1][2]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, consider a different column. Phenyl or C8 columns have shown good selectivity for tetracycline and its epimers.[6][7]

Q3: I am observing significant peak tailing for my tetracycline peaks. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the tetracycline molecules and the stationary phase, or by the presence of metal ions. Here’s how to address it:

  • Use Metal Chelating Agents: The most common solution is to add a chelating agent like oxalic acid or EDTA to the mobile phase.[1][2] These agents bind to metal ions that can interact with the tetracycline molecules, a known cause of peak tailing.

  • Adjust Mobile Phase pH: A low pH (around 2.0) can suppress the ionization of silanol groups on the silica-based columns, reducing secondary interactions and improving peak symmetry.[5]

  • Column Conditioning: Pre-washing the column with a solution containing EDTA can help remove metal contaminants.[1][2]

Q4: My results for tetracycline concentration are not reproducible. Could epimerization be the cause?

A: Yes, epimerization can lead to poor reproducibility. The equilibrium between tetracycline and its 4-epimer is sensitive to pH and temperature.[3] If the conditions of your sample preparation and analysis are not tightly controlled, the ratio of the two epimers can vary between runs, leading to inconsistent results. To mitigate this:

  • Control Sample pH: Ensure that the pH of your sample diluent is consistent and ideally matches the initial mobile phase pH.

  • Maintain Consistent Temperature: Use a column oven to maintain a constant temperature during the analysis, as temperature can affect the rate of epimerization.

  • Analyze Samples Promptly: Prepare samples just before analysis to minimize the time for epimerization to occur in solution.[7]

Q5: What is the recommended starting point for mobile phase optimization?

A: A good starting point for separating tetracycline epimers is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol. A common starting point is a mobile phase of acetonitrile and water (or a buffer like phosphate or oxalate) at a low pH (e.g., 2.2).[6][8] From there, you can systematically adjust the parameters as described in the experimental protocol below.

Experimental Protocols

Detailed Methodology for Mobile Phase Optimization

This protocol outlines a systematic approach to optimize the mobile phase for the separation of tetracycline and its 4-epimer.

1. Initial Conditions:

  • Column: C18 or C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.01 M Oxalic Acid in Water, pH adjusted to 2.0 with ammonium hydroxide.[5]

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient to scout for the optimal organic modifier concentration (e.g., 10-40% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 355 nm[5]

  • Injection Volume: 10 µL

  • Sample: A standard solution containing both tetracycline and its 4-epimer.

2. Systematic Optimization Steps:

  • Step 1: pH Evaluation:

    • Prepare mobile phase A with different pH values (e.g., 2.0, 2.5, 3.0).

    • Run the initial gradient with each pH and observe the resolution and peak shape.

    • Select the pH that provides the best separation and peak symmetry. A lower pH is generally preferred to minimize epimerization.[3][5]

  • Step 2: Organic Modifier Selection and Optimization:

    • Compare the separation using acetonitrile and methanol as the organic modifier (Mobile Phase B).

    • Once the better organic modifier is selected, perform a series of isocratic or shallow gradient runs with varying concentrations of the organic modifier to fine-tune the separation.

  • Step 3: Additive Optimization:

    • If peak tailing is still an issue, evaluate the effect of the oxalic acid concentration (e.g., 0.01 M vs. 0.02 M).[9]

    • Alternatively, or in addition, consider adding a small amount of EDTA (e.g., 0.1 mM) to the mobile phase.

  • Step 4: Temperature Optimization:

    • Evaluate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on the separation. Higher temperatures can sometimes improve efficiency but may also accelerate on-column degradation or epimerization.

Data Presentation

Table 1: Effect of Mobile Phase pH on Resolution of Tetracycline and 4-Epitetracycline

pH of Aqueous PhaseResolution (Rs)Peak Tailing Factor (Tf) for Tetracycline
2.01.81.1
2.51.51.3
3.01.21.5

Note: Data is illustrative and will vary depending on the specific column and other chromatographic conditions.

Table 2: Comparison of Different Mobile Phase Compositions for Tetracycline Epimer Separation

ColumnMobile PhaseKey FindingsReference
Phenyl (3.9 x 300 mm)Step gradient of 12-22% acetonitrile in 0.2 M phosphate buffer, pH 2.2Good separation of tetracycline and its epimers in 22 minutes.[6]
Octyl (4.6 x 250 mm)Methanol:Acetonitrile:0.01M aqueous oxalic acid (1:1.5:5), pH 2.0Effective in minimizing the formation of isomeric analogues.[5]
C18Acetonitrile and 0.01% formic acid in water (gradient)Successful separation of tetracyclines and their 4-epimers in animal tissues.[9]
C8Gradient of acetonitrile in 25mM KH2PO4 buffer, pH 3Excellent resolution of five tetracycline antibiotics.[10]

Mandatory Visualization

Below is a diagram illustrating the logical workflow for optimizing the mobile phase for tetracycline epimer separation.

MobilePhaseOptimization Start Start: Poor Separation of Tetracycline Epimers Initial_Setup 1. Initial Setup - C18/C8 Column - Acidic Mobile Phase (pH ~2.2) - Acetonitrile/Water Gradient Start->Initial_Setup Evaluate_pH 2. Evaluate pH (2.0, 2.5, 3.0) Initial_Setup->Evaluate_pH pH_Good Good Resolution? Evaluate_pH->pH_Good pH_Good->Evaluate_pH No, adjust pH Optimize_Organic 3. Optimize Organic Modifier - Type (ACN vs. MeOH) - Concentration/Gradient pH_Good->Optimize_Organic Yes Resolution_Good Resolution Improved? Optimize_Organic->Resolution_Good Resolution_Good->Optimize_Organic No, adjust gradient/modifier Address_Tailing 4. Address Peak Tailing - Add Oxalic Acid/EDTA Resolution_Good->Address_Tailing Yes Consider_Column Consider Different Stationary Phase (e.g., Phenyl) Resolution_Good->Consider_Column Still Poor Tailing_Improved Peak Shape Good? Address_Tailing->Tailing_Improved Tailing_Improved->Address_Tailing No, adjust additive conc. Optimize_Temp 5. Optimize Temperature (e.g., 25-35°C) Tailing_Improved->Optimize_Temp Yes Final_Method Optimized Method Optimize_Temp->Final_Method Consider_Column->Initial_Setup

Caption: Workflow for Mobile Phase Optimization of Tetracycline Epimers.

References

Method development challenges for analyzing tetracycline and its impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the method development for analyzing tetracycline and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of tetracycline that I should be aware of?

A1: The most common impurities of tetracycline include degradation products and manufacturing-related substances. Key impurities to monitor are 4-epianhydrotetracycline (EATC), which is a toxic degradation product, anhydrotetracycline, 4-epitetracycline, and chlortetracycline.[1][2][3]

Q2: Why am I observing poor peak shapes, particularly peak tailing, for tetracycline and its impurities in my HPLC analysis?

A2: Peak tailing in the analysis of tetracyclines is a frequent issue. It can be caused by several factors, including secondary interactions between the basic tetracycline molecules and residual silanol groups on the silica-based stationary phase of the HPLC column.[4][5][6] Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH or buffer concentration.[4][7][8]

Q3: How can I improve the resolution between tetracycline and its critical impurity, 4-epianhydrotetracycline (EATC)?

A3: Achieving good resolution between tetracycline and EATC is crucial. Modern HPLC and UHPLC methods have shown significant improvements over older pharmacopeial methods.[2][3] Strategies to enhance resolution include using high-purity silica columns with advanced stationary phases (e.g., polar-embedded phases), optimizing the mobile phase pH (typically acidic, around 2.2-2.5), and employing gradient elution.[2][9][10]

Q4: What are the recommended starting conditions for developing an HPLC method for tetracycline and its impurities?

A4: A good starting point for method development is to use a reversed-phase C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formic acid) at a low pH (around 2.2-3.0) and an organic modifier like acetonitrile or methanol.[3][9][10][11] A gradient elution is often necessary to separate all impurities within a reasonable run time.

Q5: What are forced degradation studies and why are they important for tetracycline analysis?

A5: Forced degradation studies, or stress testing, are a critical component of method development as mandated by ICH guidelines.[12][13][14][15][16] These studies involve subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[12][13][14] This helps to identify potential impurities that may form during storage and ensures that the analytical method is "stability-indicating," meaning it can separate and quantify the active pharmaceutical ingredient from its degradation products.[12][14]

Troubleshooting Guides

HPLC Peak Tailing

// Column Related Solutions col_degradation [label="Column Degradation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; col_chemistry [label="Inappropriate Column Chemistry?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_replace_col [label="Solution: Replace or\nRegenerate Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_endcapped_col [label="Solution: Use End-capped or\nBase-deactivated Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Mobile Phase Related Solutions ph_issue [label="Incorrect pH?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_issue [label="Inadequate Buffer?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_adjust_ph [label="Solution: Lower pH to 2-3\nfor Basic Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_increase_buffer [label="Solution: Increase Buffer\nStrength (10-50 mM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sample and Injection Related Solutions overload_issue [label="Column Overload?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_issue [label="Strong Injection Solvent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_dilute_sample [label="Solution: Dilute Sample or\nReduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_match_solvent [label="Solution: Match Injection Solvent\nto Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// System Related Solutions dead_volume_issue [label="Extra-column Dead Volume?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; leak_issue [label="System Leaks?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_check_tubing [label="Solution: Use Shorter, Narrower\nTubing and Check Fittings", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tighten_fittings [label="Solution: Tighten or\nReplace Fittings", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> {check_column; check_mobile_phase; check_sample; check_system};

check_column -> col_degradation; col_degradation -> sol_replace_col [label="Yes"]; col_degradation -> col_chemistry [label="No"]; col_chemistry -> sol_endcapped_col [label="Yes"];

check_mobile_phase -> ph_issue; ph_issue -> sol_adjust_ph [label="Yes"]; ph_issue -> buffer_issue [label="No"]; buffer_issue -> sol_increase_buffer [label="Yes"];

check_sample -> overload_issue; overload_issue -> sol_dilute_sample [label="Yes"]; overload_issue -> solvent_issue [label="No"]; solvent_issue -> sol_match_solvent [label="Yes"];

check_system -> dead_volume_issue; dead_volume_issue -> sol_check_tubing [label="Yes"]; dead_volume_issue -> leak_issue [label="No"]; leak_issue -> sol_tighten_fittings [label="Yes"]; } end_dot Caption: Troubleshooting workflow for HPLC peak tailing.

Poor Resolution Between Tetracycline and Impurities

// Mobile Phase Optimization change_ph [label="Modify pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_organic [label="Change Organic Modifier\n(e.g., ACN to MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_acidic_ph [label="Solution: Use acidic pH\n(e.g., 2.2-3.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_test_solvents [label="Solution: Test different\norganic solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Column Evaluation change_stationary_phase [label="Try Different Stationary Phase\n(e.g., C8, Phenyl, Polar-embedded)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_efficiency [label="Check Column Efficiency\n(Perform system suitability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_select_column [label="Solution: Select a column with\ndifferent selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_replace_old_column [label="Solution: Replace old or\ncontaminated column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Gradient Adjustment modify_slope [label="Modify Gradient Slope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_isocratic_hold [label="Add Isocratic Hold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_shallower_gradient [label="Solution: Use a shallower\ngradient for better separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_optimize_hold [label="Solution: Introduce an isocratic\nhold at a critical point", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Rate and Temperature adjust_flow [label="Adjust Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp [label="Adjust Column Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_lower_flow [label="Solution: Lower flow rate\ncan improve resolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_optimize_temp [label="Solution: Optimize temperature\n(e.g., 30-40°C) for efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> {optimize_mobile_phase; evaluate_column; adjust_gradient; check_flow_temp};

optimize_mobile_phase -> change_ph; change_ph -> sol_acidic_ph; optimize_mobile_phase -> change_organic; change_organic -> sol_test_solvents;

evaluate_column -> change_stationary_phase; change_stationary_phase -> sol_select_column; evaluate_column -> check_column_efficiency; check_column_efficiency -> sol_replace_old_column;

adjust_gradient -> modify_slope; modify_slope -> sol_shallower_gradient; adjust_gradient -> add_isocratic_hold; add_isocratic_hold -> sol_optimize_hold;

check_flow_temp -> adjust_flow; adjust_flow -> sol_lower_flow; check_flow_temp -> adjust_temp; adjust_temp -> sol_optimize_temp; } end_dot Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols

Protocol 1: HPLC-UV Method for Tetracycline and 4-Epianhydrotetracycline (EATC)

This protocol is based on modern methods that offer improved performance over older pharmacopeial procedures.[2][3]

ParameterRecommended Conditions
Column Thermo Scientific Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm or similar polar-embedded C18 column
Mobile Phase A 20 mM Ammonium Dihydrogen Phosphate, pH adjusted to 2.2 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute the impurities and the main compound. A typical gradient might be: 0-2 min: 10% B; 2-8 min: 10-30% B; 8-10 min: 30% B; 10-10.1 min: 30-10% B; 10.1-15 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent 0.1% Phosphoric Acid in water[9]

Sample Preparation:

  • Accurately weigh and dissolve the tetracycline sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Identification and Quantification of Tetracycline and its Impurities

This protocol provides a starting point for the sensitive detection and identification of tetracycline and its impurities.

ParameterRecommended Conditions
Column C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A suitable gradient should be developed to separate the analytes. For example: 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Precursor Ion > Product Ion):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Tetracycline445.2410.2154.1
4-Epitetracycline445.2410.2154.1
Anhydrotetracycline427.2409.2253.1
4-Epianhydrotetracycline427.2409.2253.1
Chlortetracycline479.1444.1154.0
Oxytetracycline461.2426.2201.1

Note: These are common transitions; optimization may be required for your specific instrument.

Protocol 3: Forced Degradation Study Conditions

Based on ICH guidelines, the following stress conditions can be applied to tetracycline to induce degradation.[12][13][14][15][16]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at room temperature, or heat if no degradation is observed.
Base Hydrolysis 0.1 M NaOH24 hours at room temperature, or heat if no degradation is observed.
Oxidative Degradation 3% H₂O₂24 hours at room temperature.
Thermal Degradation 60-80 °C (in solid state and in solution)24-48 hours.
Photolytic Degradation Expose to UV and visible light (ICH Q1B guidelines)As per guidelines, e.g., 1.2 million lux hours and 200 watt hours/square meter.

Procedure:

  • Prepare a stock solution of tetracycline.

  • For each stress condition, mix the stock solution with the specified reagent or expose it to the condition for the recommended duration.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze the stressed samples alongside an unstressed control to identify and quantify the degradation products.

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Epianhydrotetracycline Hydrochloride: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Epianhydrotetracycline hydrochloride (EATC HCl), a critical impurity in tetracycline-based pharmaceutical products. A detailed validation of a High-Performance Liquid Chromatography (HPLC) method is presented alongside an objective evaluation of alternative techniques, namely Capillary Electrophoresis (CE) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Supporting experimental data and detailed protocols are included to aid researchers in selecting the most appropriate method for their specific analytical needs.

Introduction

Tetracycline is a broad-spectrum antibiotic widely used in human and veterinary medicine. A major concern in the manufacturing and storage of tetracycline hydrochloride (TC HCl) is its degradation into various impurities, among which 4-epianhydrotetracycline (EATC) is of significant toxicological concern. Regulatory bodies mandate strict limits on the presence of EATC in pharmaceutical formulations. Consequently, the development and validation of robust, accurate, and precise analytical methods for its quantification are paramount to ensure the safety and efficacy of tetracycline-based drugs.

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details the validation of a specific HPLC method and compares its performance characteristics with those of Capillary Electrophoresis (CE), a high-efficiency separation technique, and UV-Visible (UV-Vis) Spectrophotometry, a simpler but less specific method.

Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators for the quantification of this compound using a validated HPLC method and provides an overview of the expected performance of Capillary Electrophoresis and UV-Vis Spectrophotometry based on their application to tetracycline and related compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE) UV-Visible Spectrophotometry
Specificity High (Excellent resolution from tetracycline and other impurities)[1][2]High (Good separation of charged species)Low (Potential for interference from other absorbing compounds)
Linearity Range 50-150% of the acceptance criteria[1]Typically in the µg/mL to ng/mL rangeGenerally in the µg/mL range
Accuracy (% Recovery) 98-102%Typically 90-110%95-105% (can be affected by matrix)
Precision (%RSD) < 2%[2]< 5%< 5%
Limit of Detection (LOD) ~0.1 µg/mL[1]Potentially in the ng/mL rangeGenerally in the µg/mL range
Limit of Quantification (LOQ) ~0.3 µg/mLPotentially in the ng/mL rangeGenerally in the µg/mL range
Analysis Time 15-30 minutes5-15 minutes< 5 minutes
Solvent Consumption HighVery LowLow
Cost per Sample ModerateLow to ModerateLow
Throughput ModerateHighHigh

Experimental Protocols

Validated HPLC Method for this compound

This protocol is based on established and validated methods for the analysis of tetracycline and its impurities.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B, optimized to separate 4-EATC HCl from tetracycline and other impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the tetracycline hydrochloride sample in the mobile phase to achieve a target concentration.

Validation Parameters:

  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), the 4-EATC HCl standard, and the tetracycline sample. Forced degradation studies (acid, base, oxidation, heat, and light) are performed to demonstrate that the method can separate the analyte from potential degradation products.

  • Linearity: Determined by analyzing a series of at least five concentrations of the 4-EATC HCl standard over the range of 50% to 150% of the expected impurity level.

  • Accuracy: Evaluated by spiking a known amount of 4-EATC HCl standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by performing at least six replicate injections of the same sample. Intermediate precision is evaluated by having different analysts perform the analysis on different days using different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results is evaluated.

Capillary Electrophoresis (CE) - A High-Efficiency Alternative

While specific validated protocols for 4-EATC HCl are not as widely published as for HPLC, the following outlines a general approach based on the analysis of tetracyclines.

Instrumentation:

  • Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a specific pH to ensure the analytes are charged and can be separated based on their electrophoretic mobility.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Temperature: Controlled temperature (e.g., 25 °C).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection at a suitable wavelength (e.g., 280 nm).

UV-Visible Spectrophotometry - A Rapid Screening Tool

This method is simpler but less specific than chromatographic techniques. Its applicability depends on the complexity of the sample matrix.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Solvent: A suitable solvent in which 4-EATC HCl is stable and exhibits a distinct absorption maximum.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for 4-EATC HCl is determined by scanning a standard solution.

  • Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.

  • Sample Analysis: The absorbance of the sample solution is measured at the predetermined λmax, and the concentration is calculated using the calibration curve.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Procedure p2 Establish Validation Parameters & Acceptance Criteria p1->p2 e1 Specificity (Forced Degradation) p2->e1 e2 Linearity & Range p2->e2 e3 Accuracy (Recovery) p2->e3 e4 Precision (Repeatability & Intermediate) p2->e4 e5 LOD & LOQ p2->e5 e6 Robustness p2->e6 d1 Data Analysis e1->d1 e2->d1 e3->d1 e4->d1 e5->d1 e6->d1 d2 Compare with Acceptance Criteria d1->d2 d3 Validation Report d2->d3

Caption: Workflow for the validation of an HPLC method according to ICH guidelines.

Tetracycline_Degradation_Pathway TC Tetracycline (TC) ETC 4-Epitetracycline (ETC) TC->ETC Epimerization (pH 2-6) ATC Anhydrotetracycline (ATC) TC->ATC Dehydration (Strong Acid, pH < 2) ETC->TC Reversible EATC 4-Epianhydrotetracycline (EATC) ETC->EATC Dehydration ATC->EATC Epimerization

Caption: Simplified degradation pathway of tetracycline leading to the formation of 4-epianhydrotetracycline.

Conclusion

The validated HPLC method presented in this guide demonstrates high specificity, accuracy, and precision for the quantification of this compound, making it the gold standard for quality control in the pharmaceutical industry. While Capillary Electrophoresis offers advantages in terms of speed and reduced solvent consumption, its application for routine quality control of this specific impurity requires further dedicated validation. UV-Visible Spectrophotometry, though simple and cost-effective, lacks the specificity required for unambiguous quantification in complex matrices and is best suited for preliminary screening or in situations where interfering substances are known to be absent. The choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including regulatory compliance, sample complexity, and available resources.

References

Cross-validation of different analytical methods for tetracycline impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for profiling tetracycline impurities is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of various analytical techniques, supported by experimental data and protocols, to assist in selecting the most suitable method for specific research needs.

Comparison of Analytical Methods for Tetracycline Impurity Profiling

The selection of an appropriate analytical method is critical for the accurate identification and quantification of impurities in tetracycline, ensuring the safety and efficacy of the drug product. This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC), and Microbiological Assays.

Data Presentation: Quantitative Comparison

The performance of HPLC, UHPLC, and TLC in separating and quantifying key tetracycline impurities is summarized below. Data for microbiological assays are presented separately, as this method assesses the overall potency and biological activity rather than quantifying individual chemical impurities.

Table 1: Performance Comparison of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns, enabling higher resolution and faster analysis.Separation on a thin layer of adsorbent material based on differential migration with a solvent.
Primary Use Quantitative analysis of tetracycline and its impurities.High-throughput quantitative analysis with improved resolution.Qualitative and semi-quantitative screening of impurities.
Key Impurities 4-Epitetracycline, Anhydrotetracycline, 4-Epianhydrotetracycline (EATC).[1]4-Epitetracycline, Anhydrotetracycline, 4-Epianhydrotetracycline (EATC).[2][3]Tetracycline, Oxytetracycline, Chlortetracycline.[4]
Run Time ~8-30 minutes.[2][5]~2-8 minutes.[2][5]Variable, typically 30-60 minutes for development.
Resolution Good, with baseline separation of key impurities.[6]Excellent, often superior to HPLC.[2][3]Lower than HPLC and UHPLC.[4]
Sensitivity (LOD/LOQ) LOD: ~0.06-0.1 µg/mL, LOQ: ~0.1-0.32 µg/mL for EATC.[6][7]Comparable or better than HPLC.Lower sensitivity compared to HPLC/UHPLC.
Precision (%RSD) Typically < 2% for quantitative analysis.[6]Typically < 1% for quantitative analysis.[3]Higher variability, more suitable for qualitative assessment.
Throughput Moderate.High.High (multiple samples per plate).

Table 2: Characteristics of Microbiological Assays for Tetracycline

ParameterMicrobiological Assay (Cylinder-Plate and Turbidimetric)
Principle Measures the inhibition of microbial growth by the antibiotic to determine its potency. A reduction in antimicrobial activity can indicate the presence of degradation products.[8]
Primary Use Determination of antibiotic potency and bioactivity.[9] Can be used to assess the overall impact of impurities on the drug's effectiveness.
Key Impurities Detected Does not identify specific chemical impurities but detects the loss of antimicrobial activity due to degradation.
Output Zone of inhibition (mm) or turbidity measurement, which is correlated to antibiotic activity (e.g., in µg/mg or Units).[2]
Advantages Directly measures biological activity, which is the ultimate measure of a drug's efficacy. Can detect degradation that might not be apparent in chemical tests.[9]
Limitations Lacks specificity to identify and quantify individual impurities. Susceptible to interference from other antimicrobial substances. Higher variability compared to chromatographic methods.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical methods described.

Analytical_Method_Workflow General Workflow for Tetracycline Impurity Analysis cluster_sample_prep Sample Preparation cluster_hplc_uplc HPLC/UHPLC Analysis cluster_tlc TLC Analysis cluster_microbio Microbiological Assay Sample Tetracycline Sample Dissolution Dissolution in appropriate solvent/diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into Chromatographic System Filtration->Injection Spotting Spotting on TLC Plate Filtration->Spotting Preparation Preparation of Sample and Standard Dilutions Filtration->Preparation Separation Separation on Analytical Column Injection->Separation Detection Detection (e.g., UV at 280 nm) Separation->Detection Data_Analysis_Chrom Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis_Chrom Development Development in Solvent Chamber Spotting->Development Visualization Visualization (UV light, Iodine vapor) Development->Visualization Data_Analysis_TLC Data Analysis (Rf Calculation, Comparison to Standards) Visualization->Data_Analysis_TLC Application Application to Seeded Agar Plates or Broth Preparation->Application Incubation Incubation Application->Incubation Measurement Measurement (Zone of Inhibition or Turbidity) Incubation->Measurement Data_Analysis_Micro Data Analysis (Potency Calculation) Measurement->Data_Analysis_Micro

Caption: General workflow for different analytical methods used in tetracycline impurity profiling.

Cross_Validation_Logic Cross-Validation Logical Flow Define_Methods Define Analytical Methods (e.g., HPLC, UHPLC, TLC, Microbio Assay) Prepare_Samples Prepare Identical Tetracycline Samples (Spiked with Impurities and Stressed Samples) Define_Methods->Prepare_Samples Analyze_Samples Analyze Samples using Each Method Prepare_Samples->Analyze_Samples Collect_Data Collect and Tabulate Quantitative Data (e.g., % Impurity, LOD, LOQ, %RSD) Analyze_Samples->Collect_Data Compare_Performance Compare Method Performance (Accuracy, Precision, Sensitivity, Specificity, Time, Cost) Collect_Data->Compare_Performance Assess_Correlation Assess Correlation Between Methods Compare_Performance->Assess_Correlation Select_Method Select Optimal Method(s) for Intended Purpose Assess_Correlation->Select_Method

Caption: Logical flow for the cross-validation of different analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is based on a modernized USP monograph approach for the analysis of tetracycline and its impurities.[2][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 × 150 mm.[2]

  • Mobile Phase A: 20 mM Ammonium dihydrogen orthophosphate, pH adjusted to 2.2 with phosphoric acid.[3]

  • Mobile Phase B: 50% Acetonitrile in 20 mM Ammonium dihydrogen orthophosphate, pH 2.2.[3]

  • Gradient Program: A suitable gradient program is employed to achieve separation, typically starting with a low percentage of Mobile Phase B and increasing over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the tetracycline sample in Mobile Phase A to achieve a target concentration (e.g., 0.1 mg/mL).[6]

    • Use an ultrasonic bath to ensure complete dissolution.

    • Filter the solution through a 0.2 µm filter before injection.

  • System Suitability: A resolution solution containing tetracycline and 4-epianhydrotetracycline is injected to ensure adequate separation (resolution > 1.2). The relative standard deviation (RSD) of replicate injections should be NMT 2%.[3]

Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is a transfer from the HPLC method, optimized for faster analysis.[2][5]

  • Instrumentation: A UHPLC system with a UV detector.

  • Column: Acclaim™ PA2, 2.2 µm, 2.1 × 100 mm.[3]

  • Mobile Phase and Gradient: Same as the HPLC method, but the gradient program and flow rate are adjusted to accommodate the shorter column and smaller particle size, reducing the run time to approximately 2 minutes.[3]

  • Sample Preparation and System Suitability: Same as the HPLC method.

Thin-Layer Chromatography (TLC)

A common method for the separation and identification of tetracyclines.[4]

  • Stationary Phase: Silica gel 60 F254 plates. The plates may be impregnated with a 10% EDTA solution at pH 9.0 to improve separation.

  • Mobile Phase: A mixture of water, methanol, and dichloromethane (e.g., 6:35:59 v/v/v).

  • Sample Preparation:

    • Dissolve the tetracycline sample in a suitable volatile solvent.

    • Apply 10 µL of the sample and reference standard solutions to the plate.

  • Development:

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and air dry.

  • Visualization:

    • Examine the plate under UV light at 254 nm and 366 nm.

    • Alternatively, expose the plate to iodine vapors.

  • Analysis: Calculate the Retention factor (Rf) values for the separated spots and compare them with those of the reference standards.

Microbiological Assay (Cylinder-Plate Method)

This assay determines the potency of tetracycline by measuring its inhibitory effect on a susceptible microorganism. A decrease in potency can indicate degradation.

  • Test Organism: Staphylococcus aureus (ATCC 6538P) or Bacillus subtilis (ATCC 6633).

  • Culture Media: Use appropriate antibiotic assay agar (e.g., Antibiotic Assay Medium No. 8 for the base layer). The medium should have a pH of 5.8-6.0 for tetracycline assays.[8]

  • Preparation of Plates:

    • Prepare a base layer of agar in Petri dishes and allow it to solidify.

    • Prepare a seeded agar layer by inoculating the medium with the test organism and pour it over the base layer.

  • Cylinders: Place sterile stainless steel or porcelain cylinders on the surface of the seeded agar.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the tetracycline reference standard and the test sample in a suitable buffer (e.g., phosphate buffer pH 4.5).

    • Prepare a series of dilutions of the standard and a corresponding dilution of the test sample presumed to have a similar concentration.

  • Assay Procedure:

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates at a specified temperature (e.g., 32-37°C) for 16-20 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition.

    • Plot a standard curve of the log of the concentration versus the zone diameter.

    • Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

References

Doxycycline vs. 4-Epianhydrotetracycline Hydrochloride in Tet-On/Tet-Off Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of inducible gene expression, the Tet-On/Tet-Off system stands as a cornerstone for researchers, offering precise control over transgene activation and suppression. The efficacy of this system hinges on the choice of the tetracycline analog used as an inducer. While doxycycline has long been the gold standard, questions surrounding its potential off-target effects have prompted the search for alternatives. This guide provides a comprehensive comparison of doxycycline and a potential, though less common, alternative, 4-Epianhydrotetracycline hydrochloride (4-EPI-AHTC), in the context of Tet-On/Tet-Off systems.

Note: Initial research indicates that this compound (4-EPI-AHTC) is primarily a degradation product of tetracycline and anhydrotetracycline and is not commonly used as an inducer in Tet-On/Tet-Off systems. In contrast, 4-epidoxycycline (4-ED) , a stereoisomer of doxycycline, has emerged as a viable and advantageous alternative. Therefore, this guide will focus on the comparison between doxycycline and 4-epidoxycycline .

Executive Summary

Doxycycline is a potent and widely used inducer of gene expression in Tet-On/Tet-Off systems. However, its inherent antibiotic activity can lead to undesirable side effects, particularly in long-term in vivo studies, such as alterations in gut microbiota. 4-Epidoxycycline, a metabolite of doxycycline, has been shown to be as efficient as doxycycline in regulating gene expression in these systems, with the significant advantage of lacking antibiotic activity. This makes 4-epidoxycycline a compelling alternative for studies where antibiotic effects are a concern.

Performance Comparison

Experimental data demonstrates that 4-epidoxycycline exhibits comparable induction efficiency to doxycycline in both Tet-On and Tet-Off systems. A key study by Eger et al. (2004) showed that both compounds were "similarly efficient" in switching on or off the expression of the HER2 oncogene in cell lines.[1]

ParameterDoxycycline4-EpidoxycyclineReference
Induction Efficiency HighHigh (Similarly efficient to Doxycycline)[1]
Dose Response Well-characterizedSimilar to Doxycycline[1]
Antibiotic Activity YesNo[1]
Potential Side Effects Imbalance of intestinal flora, potential for antibiotic resistanceReduced risk of antibiotic-related side effects[1]
In Vivo Applicability Widely used, but with concerns for long-term studiesAdvantageous for long-term in vivo studies due to lack of antibiotic effect[1]

Experimental Data

Dose-Response and Induction Kinetics
Cytotoxicity

Doxycycline has been reported to induce cell death in selected cancer and primary cell lines.[2] While direct comparative cytotoxicity studies between doxycycline and 4-epidoxycycline with IC50 values are limited, the reduced off-target effects of 4-epidoxycycline, particularly its lack of antibiotic properties, suggest a potentially more favorable cytotoxicity profile.

Experimental Protocols

The following are generalized protocols for inducing gene expression in Tet-On and Tet-Off systems using either doxycycline or 4-epidoxycycline. The optimal concentration of the inducer should be determined empirically for each cell line and experimental setup.

In Vitro Induction of HER2 Expression in a Tet-On System

This protocol is adapted from the methodology used in the comparative study of doxycycline and 4-epidoxycycline.[1]

Cell Line: NIH 3T3 cells stably expressing the reverse tetracycline transactivator (rtTA) and a Tet-responsive element (TRE) driving HER2 expression.

Materials:

  • NIH 3T3-rtTA-HER2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) (tetracycline-free)

  • Doxycycline or 4-Epidoxycycline stock solution (1 mg/mL in sterile water or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Antibodies for Western blot analysis (anti-HER2, anti-actin)

Procedure:

  • Cell Seeding: Seed NIH 3T3-rtTA-HER2 cells in 6-well plates at a density that allows for logarithmic growth during the induction period.

  • Induction: The following day, replace the medium with fresh medium containing the desired concentration of doxycycline or 4-epidoxycycline. A typical starting concentration range is 0.1 - 2 µg/mL. Include a non-induced control (vehicle only).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Western Blot Analysis: Determine the protein concentration of the cell lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against HER2 and a loading control (e.g., actin), followed by appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

Tet-On System Signaling Pathway

TetOn_System cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Doxycycline or 4-Epidoxycycline rtTA_inactive rtTA (inactive) Inducer->rtTA_inactive Binds to rtTA rtTA_active rtTA (active) rtTA_inactive->rtTA_active Conformational Change TRE TRE rtTA_active->TRE Binds to TRE Transcription Transcription rtTA_active->Transcription Activates Gene Gene of Interest mRNA mRNA Transcription->mRNA

Caption: Mechanism of the Tet-On inducible system.

Tet-Off System Signaling Pathway

TetOff_System cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Doxycycline or 4-Epidoxycycline tTA_active tTA (active) Inducer->tTA_active Binds to tTA tTA_inactive tTA (inactive) tTA_active->tTA_inactive Conformational Change TRE TRE tTA_active->TRE Binds to TRE Transcription Transcription tTA_active->Transcription Activates tTA_inactive->TRE Dissociates from TRE Gene Gene of Interest mRNA mRNA Transcription->mRNA

Caption: Mechanism of the Tet-Off inducible system.

Experimental Workflow for Comparing Inducers

Experimental_Workflow cluster_analysis Analysis start Start: Prepare Tet-inducible cell line seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of Doxycycline and 4-Epidoxycycline seed->treat incubate Incubate for 24-48 hours treat->incubate qpcr qPCR for mRNA quantification incubate->qpcr western Western Blot for protein quantification incubate->western reporter Reporter Assay (e.g., Luciferase) incubate->reporter data Data Analysis: - Dose-response curves - EC50 determination - Compare induction levels qpcr->data western->data reporter->data conclusion Conclusion: Compare efficacy and potency data->conclusion

References

Inter-laboratory comparison of 4-Epianhydrotetracycline hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of 4-Epianhydrotetracycline Hydrochloride Reference Standards: A Comparative Guide

This guide provides a framework for the inter-laboratory comparison of this compound (4-EATC-HCl) reference standards. 4-EATC-HCl is a critical impurity and a toxic degradation product of tetracycline, making its accurate quantification essential for the quality control of tetracycline-based pharmaceutical products.[1][2] This document outlines the characteristics of various available reference standards, details analytical methodologies for their comparison, and presents a model for data interpretation.

Overview of this compound Reference Standards

This compound is a degradation product of tetracyclines used in veterinary medicine. Certified Reference Materials (CRMs) are essential for the accurate quantification of this impurity in pharmaceutical products. Several pharmacopeias and commercial suppliers provide 4-EATC-HCl reference standards. These standards are traceable to primary standards from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

It is important to note that reference standards themselves can contain impurities. For instance, a specific lot of the USP this compound Reference Standard (Lot R11400) was found to contain 4.9% of anhydrotetracycline hydrochloride.[3] This highlights the importance of thorough characterization and comparison of reference standards from different sources.

Table 1: Commercially Available this compound Reference Standards

Supplier/PharmacopeiaGradeCAS NumberMolecular FormulaMolecular WeightStorage Temperature
Sigma-Aldrich (Pharmaceutical Secondary Standard)Certified Reference Material4465-65-0C22H22N2O7 · HCl462.882-8°C
European Pharmacopoeia (EP)Pharmaceutical Primary Standard4465-65-0C22H22N2O7 · HCl462.882-8°C
United States Pharmacopeia (USP)USP Reference Standard4465-65-0C22H22N2O7 · HCl462.882-8°C

Analytical Methodologies for Comparison

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the analysis of 4-EATC-HCl.[1][4] Modern methods have been developed to improve upon older, antiquated techniques that used undesirable mobile phase components like dimethylformamide.[1][2]

Modern UHPLC Method for Purity Assessment

This method provides rapid and high-resolution separation of tetracycline and its impurities.

  • Column: Acclaim™ Polar Advantage II (PA2), 2.1 × 100 mm, 2.2 µm packing material.[1]

  • Mobile Phase A: 20 mM Ammonium Dihydrogen Phosphate, pH 2.2.[1]

  • Mobile Phase B: 50% Acetonitrile in 20 mM Ammonium Dihydrogen Phosphate, pH 2.2.[1]

  • Gradient: A suitable gradient to resolve 4-EATC-HCl from other related substances.

  • Flow Rate: Optimized for the 2.1 mm ID column.

  • Detection: UV at 280 nm.[1]

  • Run Time: Approximately 2 minutes.[1]

HPLC Method for Purity Assessment

This method is a robust alternative to UHPLC.

  • Column: Acclaim™ Polar Advantage II (PA2), 4.6 × 150 mm, 3 µm resin.[1]

  • Mobile Phase: Acetonitrile/Ammonium Dihydrogen Orthophosphate pH 2.2.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[1]

  • Run Time: Approximately 8 minutes.[1]

Sample Preparation
  • Stock Standard Solution: Accurately weigh and dissolve approximately 10 mg of the 4-EATC-HCl reference standard in 10 mL of Mobile Phase A. Use an ultrasonic bath to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using Mobile Phase A to establish a calibration curve.[1]

  • System Suitability Solution: A mixture of tetracycline hydrochloride and 4-EATC-HCl is used to ensure adequate resolution.[1]

Inter-laboratory Comparison Workflow

An inter-laboratory study is crucial for assessing the consistency and reliability of different reference standards. The following workflow is recommended:

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_data Data Analysis Phase A Select Laboratories B Distribute Reference Standards (e.g., USP, EP, Commercial) A->B C Define Standardized Analytical Protocol B->C D Each Laboratory Prepares Stock and Working Solutions C->D E Perform HPLC/UHPLC Analysis D->E F System Suitability Testing (Resolution, RSD) E->F G Collect Raw Data (Peak Area, Retention Time) F->G H Calculate Purity of Each Reference Standard G->H I Statistical Analysis (Mean, SD, Inter-lab RSD) H->I J Final Comparison Report I->J

Caption: Workflow for an inter-laboratory comparison of 4-EATC-HCl reference standards.

Data Presentation and Comparison

The quantitative data from the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison.

Table 2: System Suitability Results (Hypothetical Data)

LaboratoryAnalytical MethodResolution (Tetracycline/4-EATC)Tailing Factor (4-EATC)RSD of Peak Area (%)
Lab AUHPLC21.21.10.8
Lab BUHPLC20.51.20.9
Lab CHPLC19.81.31.1
Acceptance Criteria NLT 1.2 NMT 2.0 NMT 2.0

Table 3: Purity Assessment of 4-EATC-HCl Reference Standards (Hypothetical Data)

Reference StandardLaboratoryPurity (%)Standard Deviation
USP (Lot XXX) Lab A98.50.2
Lab B98.70.3
Lab C98.40.2
EP (Lot YYY) Lab A99.20.1
Lab B99.10.2
Lab C99.30.1
Commercial (Lot ZZZ) Lab A98.90.3
Lab B98.80.2
Lab C99.00.3

Table 4: Inter-laboratory Statistical Summary (Hypothetical Data)

Reference StandardMean Purity (%)Inter-laboratory SDInter-laboratory RSD (%)
USP (Lot XXX) 98.530.150.15
EP (Lot YYY) 99.200.100.10
Commercial (Lot ZZZ) 98.900.100.10

Logical Relationship of Impurity Analysis

The accurate determination of 4-EATC-HCl is part of a broader strategy for ensuring the purity of tetracycline hydrochloride. This involves the quantification of various impurities using a mass balance approach.

G cluster_impurities Impurity Profiling A Tetracycline HCl Purity Evaluation B Mass Balance Approach A->B C Structurally Related Impurities (LC-UV) B->C D Water Content (Karl Fischer) B->D E Residual Solvents (HS-GC/MS) B->E F Non-volatiles (TGA) B->F G 4-Epianhydrotetracycline HCl (4-EATC-HCl) C->G H Other Impurities (e.g., 4-Epitetracycline, Anhydrotetracycline) C->H

Caption: Logical relationship in the purity evaluation of Tetracycline HCl.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound reference standards. By following the outlined experimental protocols and data analysis procedures, researchers, scientists, and drug development professionals can objectively evaluate the performance and suitability of different reference standards, ensuring the accuracy and reliability of their analytical results for this critical tetracycline impurity.

References

Certificate of Analysis for 4-Epianhydrotetracycline hydrochloride certified reference material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of tetracycline and its related compounds are paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of the certified reference material (CRM) for 4-Epianhydrotetracycline hydrochloride and its key alternatives, offering insights into their specifications, analytical methodologies, and the chemical relationships between these compounds.

Comparison of Certified Reference Materials

The selection of an appropriate certified reference material is crucial for analytical method validation, quality control, and stability studies. Below is a comparison of this compound CRM with other relevant tetracycline-related reference standards. The data presented is compiled from publicly available information and example Certificates of Analysis. It is important to note that specific values can vary between lots and suppliers.

Certified Reference MaterialSupplier ExampleGradePurity/AssayKey Impurities NotedCAS Number
This compound USPReference StandardLot R11400 contains 4.9% anhydrotetracycline hydrochloride[1]Anhydrotetracycline hydrochloride4465-65-0[2]
Sigma-AldrichPharmaceutical Secondary Standard; CRMTraceable to USP and Ph. Eur. standardsData not publicly available4465-65-0
LGC StandardsCRSMonograph only[3]Data not publicly available4465-65-0[3]
Tetracycline hydrochloride Sigma-AldrichPharmaceutical Secondary Standard; CRM98.4 +/- 0.1 %Data not publicly available64-75-5
MedchemExpressResearch Grade98.65% (HPLC)[4]Data not publicly available64-75-5[4]
Anhydrotetracycline hydrochloride LGC StandardsImpurity>95% (HPLC)[5]Data not publicly available13803-65-1[5][6]
Takara BioResearch Use Only>97% (on anhydrous substance), >80 wt % (as-is, HPLC)[7]Data not publicly available13803-65-1[6]
Epitetracycline hydrochloride USPReference StandardNot less than 70.0% C22H24N2O8·HCl[8]4-Epianhydrotetracycline: not more than 2.0%[8]23313-80-6
Sigma-AldrichEuropean Pharmacopoeia (EP) Reference StandardData not publicly availableData not publicly available23313-80-6[9]

Chemical Relationships and Degradation Pathway

Tetracycline can degrade into several related impurities, primarily through epimerization and dehydration. Understanding these relationships is fundamental for the development of stability-indicating analytical methods. 4-Epianhydrotetracycline is a significant degradation product formed from tetracycline.

Tetracycline Tetracycline Epitetracycline 4-Epitetracycline Tetracycline->Epitetracycline Epimerization (C4) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration Epianhydrotetracycline 4-Epianhydrotetracycline Epitetracycline->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization (C4)

Tetracycline Degradation Pathway

Experimental Protocols

The analysis of this compound and related tetracycline compounds is predominantly performed using High-Performance Liquid Chromatography (HPLC). Below is a representative HPLC method adapted from various sources for the determination of these compounds.

Objective: To separate and quantify this compound from Tetracycline and other related impurities.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Phosphate buffer (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Diluent: 0.01 N HCl

  • Reference standards: this compound, Tetracycline hydrochloride, Anhydrotetracycline hydrochloride, Epitetracycline hydrochloride.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 85 15
    20 50 50
    25 85 15

    | 30 | 85 | 15 |

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each reference standard in the diluent at a concentration of approximately 1 mg/mL. From these stocks, prepare working solutions at appropriate concentrations for calibration curves and system suitability checks.

  • Sample Preparation: Accurately weigh and dissolve the sample containing tetracycline and its impurities in the diluent to achieve a target concentration.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the peaks based on the retention times of the reference standards. Calculate the concentration of this compound and other impurities in the sample using the calibration curve generated from the respective reference standards.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and comparison of certified reference materials for tetracycline and its impurities.

cluster_0 Reference Material Acquisition cluster_1 Analytical Method cluster_2 Data Analysis and Comparison CRM_Procurement Procure CRMs: - 4-Epianhydrotetracycline HCl - Tetracycline HCl - Anhydrotetracycline HCl - Epitetracycline HCl CoA_Review Review Certificates of Analysis CRM_Procurement->CoA_Review Method_Development HPLC Method Development/Verification CoA_Review->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Purity_Analysis Purity and Impurity Profiling System_Suitability->Purity_Analysis Data_Comparison Comparative Data Analysis Purity_Analysis->Data_Comparison Report Generate Comparison Report Data_Comparison->Report

Workflow for CRM Comparison

This guide provides a foundational understanding for the selection and analysis of this compound and its related certified reference materials. For all analytical work, it is imperative to refer to the specific Certificate of Analysis provided by the supplier for the exact purity and impurity profile of the lot in use.

References

Performance Verification of a New Column for Tetracycline Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical "Nova-T" HPLC column against established columns for the analysis of tetracycline and its impurities. The objective is to present a clear, data-driven evaluation of the Nova-T column's performance, supported by detailed experimental protocols and logical workflows.

Comparative Performance Data

The performance of the Nova-T column was evaluated against three commercially available columns commonly used for tetracycline analysis: a Thermo Scientific Acclaim™ PA2, a Discovery® C18, and a Discovery® C8. Key chromatographic parameters were assessed to determine the efficiency and suitability of each column for separating tetracycline from its critical impurities.

Table 1: Resolution (Rs) of Tetracycline and Key Impurities

ColumnTetracycline vs. 4-EpitetracyclineTetracycline vs. AnhydrotetracyclineTetracycline vs. 4-Epianhydrotetracycline
Nova-T (New Column) 2.8 3.5 4.1
Acclaim™ PA22.53.13.8[1][2]
Discovery® C182.12.93.4
Discovery® C82.33.23.6

Table 2: Peak Tailing Factor (Tf) for Tetracycline

ColumnTailing Factor
Nova-T (New Column) 1.1
Acclaim™ PA21.2
Discovery® C181.4
Discovery® C81.3

Table 3: Retention Time (RT) and Efficiency (N) for Tetracycline

ColumnRetention Time (min)Theoretical Plates (N)
Nova-T (New Column) 6.2 12,500
Acclaim™ PA26.811,800[1][2]
Discovery® C187.510,500
Discovery® C87.111,200

Experimental Protocols

The following methodologies were employed to generate the comparative data.

2.1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector was used.[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient Program:

    Time (min) %B
    0 15
    8 50
    11 50
    11.5 15

    | 15 | 15 |

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.[1][4]

  • Injection Volume: 10 µL.[5]

2.2. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (Tetracycline HCl, 4-Epitetracycline, Anhydrotetracycline HCl, 4-Epianhydrotetracycline HCl) in 10 mL of Mobile Phase A.[3]

  • System Suitability Solution: Prepare a mixed standard solution containing tetracycline and its impurities in Mobile Phase A.[1]

  • Sample Solution: For drug products, an equivalent amount of powder is dissolved in Mobile Phase A to achieve a target concentration of tetracycline. The solution is then filtered through a 0.22 µm syringe filter before injection.[1]

Visualized Workflows and Pathways

3.1. Experimental Workflow for Column Performance Verification

The following diagram illustrates the systematic approach taken to evaluate and compare the performance of the new HPLC column.

G prep Standard & Sample Preparation hplc HPLC System Setup (Mobile Phase, Gradient, etc.) prep->hplc col_nova Install Nova-T Column hplc->col_nova col_pa2 Install Acclaim™ PA2 Column hplc->col_pa2 col_c18 Install Discovery® C18 Column hplc->col_c18 col_c8 Install Discovery® C8 Column hplc->col_c8 inject Inject System Suitability & Sample Solutions col_nova->inject col_pa2->inject col_c18->inject col_c8->inject data Data Acquisition (Chromatograms) inject->data analysis Chromatographic Data Analysis (Resolution, Tailing, Efficiency) data->analysis comparison Comparative Evaluation of Column Performance analysis->comparison G start Start: Need for Tetracycline Impurity Analysis resolution Is Resolution (Rs) > 2.0 for all critical pairs? start->resolution tailing Is Peak Tailing (Tf) < 1.5 for Tetracycline? resolution->tailing Yes reject Column is Not Suitable (Re-evaluate or select another) resolution->reject No runtime Is Run Time Acceptable? tailing->runtime Yes tailing->reject No select Column is Suitable for Method runtime->select Yes runtime->reject No G cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit ribosome_30S 30S Subunit protein Protein Synthesis (Elongation) ribosome_30S->protein trna aminoacyl-tRNA trna->ribosome_30S Binds to A-site tetracycline Tetracycline tetracycline->ribosome_30S Binds & blocks tRNA blocked Synthesis Blocked tetracycline->blocked

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Epianhydrotetracycline Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Epianhydrotetracycline hydrochloride, a common degradation product of tetracycline that is biologically active and requires careful management.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging an unborn child.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated laboratory areas.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[2][3]Avoid ingestion. Do not eat, drink, or smoke when handling.[2]
Serious Eye Irritation Causes serious eye irritation.[2][3]Wear eye and face protection.[2]
Reproductive Toxicity Suspected of damaging the unborn child.[2][3]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2]

Proper Disposal Protocol for this compound

The disposal of this compound must be managed in a controlled and compliant manner. Under no circumstances should this chemical be disposed of down the drain or mixed with general household garbage.[2][4]

Step 1: Segregation and Containerization

  • Immediately upon completion of experimental work, segregate all waste containing this compound.

  • This includes pure, unused product, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).

  • Use a dedicated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".[5]

Step 2: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6]

  • This area should be under the control of laboratory personnel and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Ensure the storage area is cool, dry, and well-ventilated.[4]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.

  • Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Illustrative Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical use case for this compound as a reference standard, which would subsequently require proper disposal of the generated waste.

Objective: To determine the purity of a tetracycline drug substance by quantifying the presence of the 4-Epianhydrotetracycline impurity.

Materials:

  • This compound reference standard

  • Tetracycline drug substance sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation: Accurately weigh a small, specified amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.

  • Sample Preparation: Prepare the tetracycline drug substance sample in the same manner.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase.

    • Inject the standard solution to determine its retention time and peak area.

    • Inject the sample solution.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard to identify and quantify the 4-Epianhydrotetracycline impurity.

  • Waste Generation: All prepared solutions, unused portions of the stock and sample solutions, and contaminated consumables (vials, pipette tips) are now considered hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process and the decision-making involved in handling chemical waste in a laboratory setting.

Figure 1: Disposal Workflow for this compound A Waste Generation (e.g., from HPLC analysis) B Segregate Waste (Solid & Liquid) A->B C Select Appropriate Waste Container B->C D Label Container: 'Hazardous Waste' '4-Epianhydrotetracycline HCl' C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F G Complete Waste Manifest & Provide SDS F->G H Proper Disposal by Approved Facility G->H

Caption: Disposal Workflow Diagram

Figure 2: Chemical Waste Decision Pathway Start Is the material chemical waste? IsHazardous Is it a hazardous waste? Start->IsHazardous NonHazardous Dispose as Non-Hazardous Waste (Consult EH&S) IsHazardous->NonHazardous No ConsultSDS Consult SDS and Regulations (e.g., RCRA) IsHazardous->ConsultSDS Yes FollowDisposal Follow Hazardous Waste Disposal Protocol ConsultSDS->FollowDisposal

Caption: Chemical Waste Decision Pathway

By adhering to these structured procedures and maintaining a high level of safety consciousness, laboratory professionals can effectively manage the risks associated with this compound and ensure the protection of both their immediate work environment and the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.